molecular formula C4H10S3 B106692 Methyl propyl trisulfide CAS No. 17619-36-2

Methyl propyl trisulfide

Cat. No.: B106692
CAS No.: 17619-36-2
M. Wt: 154.3 g/mol
InChI Key: ZOYASYRPGHCQHW-UHFFFAOYSA-N
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Description

Methyl propyl trisulfide (CAS 17619-36-2) is an organic trisulfide with the molecular formula C₄H₁₀S₃, naturally found in Allium vegetables such as garlic, onions, and Welsh onions, as well as in cocoa beans, to which it contributes a characteristic pungent aroma and flavor . This compound is recognized as a safe flavoring agent by international bodies (FEMA GRAS 3308, JECFA 584) and is used in flavor research and creation . Beyond its applications in food science, this compound is a compound of significant interest in biochemical and pharmacological research. Studies indicate that organosulfur compounds like this compound can modulate metabolizing enzymes, inhibit DNA adduct formation, and exhibit antiproliferative activity by inducing apoptosis and altering the cell cycle, suggesting a potential role as cancer-preventive agents . Furthermore, research into structurally related compounds highlights a mechanism involving the irreversible inhibition of the redox protein thioredoxin-1 (Trx-1) . Since elevated levels of Trx-1 are associated with various human cancers and contribute to resistance to chemotherapy, inhibitors of this pathway are actively investigated for anticancer therapy . The compound has also shown antifungal properties against Trichophyton species in studies . A 90-day repeated-dose toxicity study conducted in accordance with OECD guidelines established a no-observed-adverse-effect level (NOAEL) of 6 mg/kg bw/day for rats, providing critical safety data for research applications . This product is intended For Research Use Only . It is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methyltrisulfanyl)propane
Source PubChem
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InChI

InChI=1S/C4H10S3/c1-3-4-6-7-5-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYASYRPGHCQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S3
Source PubChem
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DSSTOX Substance ID

DTXSID7066225
Record name Trisulfide, methyl propyl
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Molecular Weight

154.3 g/mol
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Physical Description

Pale yellow, mobile liquid with powerful, penetrating, warm, herbaceous odour somewhat reminiscent of onion
Record name Methyl propyl trisulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.095-1.101
Record name Methyl propyl trisulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

17619-36-2
Record name Methyl propyl trisulfide
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Record name Methyl propyl trisulfide
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Record name Trisulfide, methyl propyl
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Record name Trisulfide, methyl propyl
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Record name Methyl propyl trisulphide
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Record name METHYL PROPYL TRISULFIDE
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Record name Methyl propyl trisulfide
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Foundational & Exploratory

What are the physicochemical properties of methyl propyl trisulfide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl Propyl Trisulfide

Introduction

This compound (C₄H₁₀S₃) is an organosulfur compound characterized by a trisulfide linkage between a methyl group and a propyl group.[1][2] It is a naturally occurring volatile compound found in plants of the Allium genus, such as garlic (Allium sativum) and leek (Allium ampeloprasum), contributing to their characteristic flavor and aroma.[1] Recognized for its powerful, penetrating, and herbaceous odor reminiscent of onion, it is utilized as a flavoring agent in the food industry.[1][2][3][4] Beyond its sensory properties, this compound has garnered interest for its potential biological activities, including antimicrobial and antioxidant effects.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis and analytical methodologies, and biological significance for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. The data has been compiled from various chemical and safety data sources.

PropertyValueSource(s)
Molecular Formula C₄H₁₀S₃[1][2][3][5][6][7]
Molecular Weight 154.32 g/mol [1][2][3][5][6][7]
IUPAC Name 1-(methyltrisulfanyl)propane[1][2]
CAS Number 17619-36-2[1][2][3][5]
Appearance Pale yellow, mobile liquid[1][2][4]
Odor Powerful, penetrating, sulfurous, warm, herbaceous, reminiscent of onion and garlic[1][2][3][4]
Density 1.095 - 1.107 g/mL at 25 °C[1][2][3][5][8][9]
Boiling Point 220.4 °C at 760 mmHg; 52 °C at 1.20 mmHg[3][4][6][9]
Melting Point Not available[3]
Flash Point 76 - 87.3 °C[3][5][6][8][9][10]
Refractive Index 1.558 - 1.570 at 20 °C[2][3][5][6][10]
Vapor Pressure 0.168 mmHg at 25 °C[3][4][6]
Water Solubility 264.5 mg/L at 25 °C (estimated)[10]
Solubility Soluble in alcohol[10]
logP (o/w) 2.2 - 2.95 (experimental and estimated)[1][2][10]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes have been established for the preparation of this compound and other unsymmetrical trisulfides.

  • Reaction of Thiols: The compound can be synthesized by the reaction of methyl thiol and propyl thiol in the presence of a suitable catalyst.[1] A common approach involves the controlled reaction of two different thiols with sulfur dichloride, requiring precise stoichiometric control to minimize the formation of symmetric trisulfide byproducts.[1]

  • Alkylation and Sulfuration: A fundamental method involves nucleophilic substitution reactions where a thiol is alkylated, followed by sulfuration to create the trisulfide structure.[1] For instance, reacting methyl thiol with a propyl halide under basic conditions can be a key step.[1]

  • Reaction with Alkyl Trisulfur (B1217805) Halides: A patented method describes the synthesis of alkyl alkenyl trisulfides by reacting an appropriate alkyl trisulfur halide (e.g., methyl trisulfur chloride) with an organometallic reagent like an alkali metal 1-alkene.[11] Using propyl trisulfur chloride in this process would yield propyl-containing trisulfides.[11]

  • Green Chemistry Approaches: Modern methods focus on environmentally sustainable synthesis.[1] These include microwave-assisted synthesis, the use of water as a solvent facilitated by phase transfer catalysts, and developing protocols that operate efficiently at room temperature to reduce energy consumption.[1]

Analytical and Characterization Protocols

The volatility and low concentration of this compound in natural sources necessitate sophisticated analytical techniques for its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical method for identifying and quantifying this compound.[1]

  • Objective: To separate volatile compounds from a sample matrix and identify them based on their mass-to-charge ratio and fragmentation pattern.

  • Sample Preparation: For biological or food samples, headspace solid-phase microextraction (HS-SPME) is often employed to extract and concentrate volatile sulfur compounds prior to injection, enhancing sensitivity.[1]

  • Gas Chromatography (GC):

    • Injector: The sample is injected into a heated port where it is vaporized.

    • Column: A capillary column (e.g., non-polar or polar) is used to separate the compounds. The NIST Chemistry WebBook lists Kovats retention indices for this compound on polar columns.[2][7]

    • Oven Program: The temperature is ramped to elute compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS):

    • Ionization: As compounds elute from the GC column, they enter the MS detector and are typically ionized by electron impact (EI).

    • Detection: The resulting charged fragments are separated by a mass analyzer, and a detector generates a mass spectrum, which serves as a molecular fingerprint for identification by comparison to spectral libraries (e.g., Wiley Registry, NIST).[12]

Biological Activity and Signaling Pathways

This compound exhibits several notable biological activities that are subjects of ongoing research.

  • Antimicrobial Activity: The compound has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[1] Its mechanism is believed to involve the disruption of microbial cell membranes.[1] The ability to penetrate lipid bilayers makes it an effective broad-spectrum agent.[1]

  • Antioxidant Properties: Research indicates that this compound possesses antioxidant capabilities, acting as a scavenger of reactive oxygen species (ROS).[1] This activity may contribute to cellular protection against oxidative stress, which is relevant in the context of cardiovascular and anti-inflammatory health benefits.[1]

While specific signaling pathways for this compound are not yet fully elucidated, studies on structurally similar organosulfur compounds from garlic, such as Allyl Methyl Trisulfide (AMTS), provide a strong model.[1] AMTS has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[13] These pathways are crucial regulators of the inflammatory response. A diagram illustrating this proposed mechanism is provided below.

ANTI_INFLAMMATORY_PATHWAY cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor MAPKKK MAPKKK receptor->MAPKKK IKK IKK Complex receptor->IKK mpts This compound MAPKK MAPKK mpts->MAPKK Inhibition mpts->IKK Inhibition MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK nucleus Nucleus MAPK->nucleus IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB->nucleus NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB Phosphorylation & Degradation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines

Proposed anti-inflammatory mechanism of action for trisulfides.

Logical Workflow: Synthesis and Analysis

The general workflow for producing and characterizing this compound in a research setting involves synthesis, purification, and analytical confirmation. The following diagram outlines this logical process.

SYNTHESIS_WORKFLOW start Start reactants Reactants (e.g., Methyl Thiol, Propyl Thiol, Sulfur Source) start->reactants synthesis Chemical Synthesis (e.g., Thiol Coupling) reactants->synthesis product Crude Methyl Propyl Trisulfide synthesis->product workup Reaction Workup & Purification (e.g., Distillation) analysis Analysis workup->analysis product->workup gcms GC-MS Analysis analysis->gcms Primary ID nmr NMR Spectroscopy analysis->nmr Structure Confirmation final_product Verified Product gcms->final_product nmr->final_product

References

The Occurrence and Significance of Methyl Propyl Trisulfide in Allium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl trisulfide, a volatile organosulfur compound, is a notable contributor to the complex aroma and flavor profiles of various species within the Allium genus. Beyond its sensory characteristics, this compound is gaining interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in Allium species, presenting quantitative data from various studies. It further details the established experimental protocols for the extraction, isolation, and quantification of this trisulfide, primarily focusing on gas chromatography-mass spectrometry (GC-MS). Additionally, a putative signaling pathway for this compound is proposed, based on evidence from structurally related compounds, highlighting its potential interactions with key cellular inflammation pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development exploring the therapeutic potential of Allium-derived compounds.

Introduction

The genus Allium, encompassing economically and culturally significant plants such as garlic (Allium sativum), onion (Allium cepa), leek (Allium porrum), and chives (Allium schoenoprasum), is renowned for its rich and diverse profile of organosulfur compounds. These compounds are not only responsible for the characteristic pungent flavors and aromas of these plants but also for a wide array of documented medicinal properties, including antimicrobial, antioxidant, anti-inflammatory, and cardioprotective effects.

This compound (C₄H₁₀S₃) is one such organosulfur compound that has been identified in various Allium species. Like other volatile sulfur compounds in this genus, it is not present in intact tissues but is formed rapidly upon cellular disruption. The enzymatic action of alliinase on S-alk(en)yl-L-cysteine sulfoxide (B87167) precursors initiates a cascade of chemical reactions, leading to the formation of a complex mixture of sulfides, disulfides, and trisulfides, including this compound.

Understanding the quantitative distribution of this compound across different Allium species is crucial for standardizing extracts and for elucidating its contribution to the overall biological activity of these plants. This guide summarizes the available quantitative data, outlines the analytical methodologies for its study, and explores its potential molecular mechanisms of action.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly among different Allium species and is influenced by factors such as cultivar, growing conditions, and the analytical methods employed. The following table summarizes the quantitative data reported in the scientific literature.

Allium SpeciesPlant Part/PreparationMethodThis compound ContentReference
Allium sativum (Garlic)DriedSDE-GC/MS3.6% of total sulfur compounds[1]
Allium cepa (Onion)DriedSDE-GC/MSMajor Compound[2]
Allium tuberosum (Chinese Chive)Essential Oil of LeavesGC/MS9.9%[3]
Allium hookeriSteam-dried RootGC/MS6.5%[1]
Allium hookeriHot-air driedGC/MS0.62 mg/100 g[4]
Allium porrum (Leek)Essential OilGC/MS5.20%[5]

Experimental Protocols

The analysis of this compound in Allium species typically involves extraction of the volatile compounds followed by chromatographic separation and detection. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.

Extraction of Volatile Compounds

Simultaneous Distillation-Extraction (SDE)

This method is effective for extracting volatile and semi-volatile compounds from a solid or liquid matrix.

  • Sample Preparation: Fresh or dried Allium material is homogenized or finely ground.

  • Apparatus Setup: A Likens-Nickerson type SDE apparatus is assembled. The sample is placed in a flask with distilled water, and an organic solvent with a low boiling point (e.g., dichloromethane (B109758) or diethyl ether) is placed in the solvent flask.

  • Extraction Process: Both flasks are heated. The steam and solvent vapors co-distill, condense, and are collected. The volatile compounds from the sample are extracted into the organic solvent.

  • Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is particularly useful for the analysis of volatile compounds.

  • Sample Preparation: A known amount of the homogenized Allium sample is placed in a sealed headspace vial.

  • Extraction: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene - PDMS/DVB) is then exposed to the headspace for a defined period to adsorb the analytes.

  • Desorption: The SPME fiber is withdrawn and immediately inserted into the heated injection port of the GC-MS for thermal desorption of the analytes onto the chromatographic column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might be: initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 5 minutes.

    • Injector: For liquid injections, a split/splitless injector is used, typically in splitless mode to enhance sensitivity. For SPME, the injector is operated in splitless mode at a temperature sufficient for desorption (e.g., 250°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Range: A scan range of m/z 40-400 is typically used.

    • Ion Source Temperature: Maintained at a consistent temperature, for example, 230°C.

    • Quadrupole Temperature: Maintained at a consistent temperature, for example, 150°C.

  • Compound Identification and Quantification:

    • Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

    • Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. An internal standard (e.g., a compound not naturally present in the sample) is often added to the sample and calibration standards to correct for variations in injection volume and instrument response.

Biological Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on the structurally similar compound, allyl methyl trisulfide (AMTS), provides valuable insights into its potential anti-inflammatory mechanisms. AMTS has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[6].

Putative Anti-Inflammatory Signaling Pathway of this compound

Based on the findings for AMTS, it is plausible that this compound exerts anti-inflammatory effects through a similar mechanism. The following diagram illustrates this putative pathway.

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

In this proposed mechanism, an inflammatory stimulus like LPS activates Toll-like receptor 4 (TLR4), initiating downstream signaling cascades. This leads to the activation of TAK1, which in turn activates the IKK complex and MAPKKs. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. Simultaneously, activated MAPKKs phosphorylate and activate MAPKs (p38, JNK, and ERK1/2), which then activate the transcription factor AP-1. Both NF-κB and AP-1 translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit the activation of the IKK complex and MAPKKs, thereby blocking both pathways and reducing the inflammatory response.

Experimental Workflow for Isolation and Analysis

The following diagram outlines a typical experimental workflow for the isolation and analysis of this compound from Allium species.

G start Allium Plant Material (e.g., Garlic, Onion) homogenization Homogenization/ Grinding start->homogenization extraction Extraction of Volatiles (e.g., SDE or HS-SPME) homogenization->extraction concentration Concentration of Extract (for SDE) extraction->concentration if SDE gcms GC-MS Analysis extraction->gcms if HS-SPME concentration->gcms identification Compound Identification (Mass Spectra Library, Retention Index) gcms->identification quantification Quantification (Internal/External Standard) identification->quantification end Quantitative Data quantification->end

Caption: Workflow for this compound analysis.

Conclusion

This compound is an integral component of the volatile sulfur compound profile of many Allium species. This technical guide has provided a summary of its quantitative occurrence, detailed experimental protocols for its analysis, and a putative mechanism for its biological activity based on related compounds. The presented information serves as a foundational resource for researchers aiming to further investigate the chemical and pharmacological properties of this compound. Future research should focus on obtaining more comprehensive quantitative data across a wider range of Allium species and on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

The Genesis of a Pungent Alliance: A Technical Guide to the Biosynthesis of Methyl Propyl Trisulfide in Allium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the intricate biosynthetic pathway of methyl propyl trisulfide, a significant organosulfur compound found in garlic (Allium sativum) and onions (Allium cepa). This document elucidates the key precursors, enzymatic reactions, and chemical transformations that culminate in the formation of this and other related trisulfides, offering valuable insights for fields ranging from natural product chemistry to pharmacology.

The characteristic pungent aroma and diverse health-promoting properties of Allium vegetables are largely attributed to a complex array of organosulfur compounds. Among these, this compound contributes to the nuanced flavor profile and potential bioactivity of these widely consumed plants. This guide provides an in-depth exploration of its formation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The Biosynthetic Pathway: From Cysteine Sulfoxides to Trisulfides

The formation of this compound is a multi-step process initiated by tissue damage, such as crushing or cutting, which brings together cellular components that are otherwise compartmentalized.

Precursors: The S-Alk(en)yl-L-cysteine Sulfoxides

The journey begins with stable, non-volatile sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). For the synthesis of this compound, two specific precursors are essential:

  • S-methyl-L-cysteine sulfoxide (B87167) (Methiin): Found in both garlic and onions.[1][2]

  • S-propyl-L-cysteine sulfoxide (Propiin): Primarily found in onions and related species.[1][2]

These precursors are biosynthesized in the plant from glutathione (B108866) and are stored in the cytoplasm of mesophyll cells.[3]

The Key Enzyme: Alliinase

Upon tissue disruption, the vacuolar enzyme alliinase (EC 4.4.1.4) is released and comes into contact with the cytosolic ACSOs. Alliinase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the cleavage of the C-S bond in the cysteine sulfoxide precursors.[4][5]

Formation of Reactive Intermediates: Sulfenic Acids

The action of alliinase on methiin and propiin results in the formation of highly reactive and unstable sulfenic acids, along with pyruvate (B1213749) and ammonia.[4]

  • Methiin is converted to methanesulfenic acid (CH₃SOH).

  • Propiin is converted to propanesulfenic acid (CH₃CH₂CH₂SOH).

Condensation and Formation of Asymmetric Trisulfides

The highly reactive sulfenic acids undergo a series of spontaneous condensation reactions. The formation of an asymmetric trisulfide like this compound is believed to occur through the following proposed mechanism:

  • Initial Condensation to a Thiosulfinate: Two molecules of the more abundant sulfenic acid or a mixture of the different sulfenic acids can condense to form a thiosulfinate. For instance, two molecules of propanesulfenic acid could form dipropyl thiosulfinate.

  • Reaction with a Second Sulfenic Acid: A molecule of thiosulfinate can then react with another sulfenic acid molecule. In this case, dipropyl thiosulfinate would react with methanesulfenic acid.

  • Formation of the Trisulfide: This reaction is proposed to yield the asymmetric this compound and regenerate a molecule of propanesulfenic acid, which can participate in further reactions.

Alternatively, direct condensation pathways involving the different sulfenic acids and their reactive intermediates are also considered plausible. The reactivity of sulfenic acids allows for the formation of a diverse array of di- and polysulfides.[6][7]

Biosynthesis_of_Methyl_Propyl_Trisulfide cluster_precursors Precursors (Cytoplasm) cluster_enzyme Enzymatic Cleavage (Tissue Disruption) cluster_intermediates Reactive Intermediates cluster_products Final Products Methiin S-Methyl-L-cysteine sulfoxide (Methiin) Alliinase Alliinase (EC 4.4.1.4) Methiin->Alliinase Propiin S-Propyl-L-cysteine sulfoxide (Propiin) Propiin->Alliinase Methanesulfenic_Acid Methanesulfenic Acid Alliinase->Methanesulfenic_Acid + Pyruvate + Ammonia Propanesulfenic_Acid Propanesulfenic Acid Alliinase->Propanesulfenic_Acid Methyl_Propyl_Trisulfide This compound Methanesulfenic_Acid->Methyl_Propyl_Trisulfide Condensation Propanesulfenic_Acid->Methyl_Propyl_Trisulfide Pyruvate Pyruvate Ammonia Ammonia

Biosynthesis of this compound.

Quantitative Data

The concentration of S-alk(en)yl-L-cysteine sulfoxides and the resulting volatile organosulfur compounds can vary significantly depending on the Allium species, cultivar, growing conditions, and processing methods.

Table 1: Concentration of Key Precursors in Allium Species

CompoundAllium SpeciesConcentration (mg/g dry weight)Reference
MethiinOnion (A. cepa)Varies, can be a significant component[8][9]
MethiinGarlic (A. sativum)17% of total ACSOs[8]
PropiinOnion (A. cepa)< 10% of total ACSOs[9]

Table 2: Alliinase Kinetic Parameters with Different Substrates

SubstrateKm (mM)Vmax (units/mg)Reference
Alliin (S-allyl-L-cysteine sulfoxide)5.0100[10]
Methiin (S-methyl-L-cysteine sulfoxide)Data not consistently reportedLower than Alliin[4]
Propiin (S-propyl-L-cysteine sulfoxide)Data not consistently reportedLower than Alliin[4]

Table 3: Concentration of this compound in Allium Essential Oils

Allium SpeciesConcentration (% of total oil)Reference
Onion (A. cepa)5.20%[11]
Welsh Onion (A. fistulosum)High levels detected[12]

Experimental Protocols

Extraction and Quantification of S-Alk(en)yl-L-cysteine Sulfoxides (ACSOs)

This protocol outlines a general method for the extraction and analysis of ACSOs from Allium tissue using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: Freeze-dry fresh Allium tissue and grind to a fine powder.

  • Extraction: Extract the powder with a methanol (B129727)/water solution (e.g., 80:20 v/v) at room temperature with agitation. To inactivate alliinase, the extraction solvent can be acidified or the tissue can be briefly heated (e.g., steamed) prior to extraction.

  • Clarification: Centrifuge the extract to pellet solid debris.

  • Solid-Phase Extraction (SPE) Cleanup (Optional): Pass the supernatant through a C18 SPE cartridge to remove non-polar interfering compounds.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: UV detection at a wavelength appropriate for the derivatized or underivatized amino acids (e.g., 210 nm for underivatized). Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can enhance sensitivity and specificity.

    • Quantification: Use external standards of purified methiin and propiin to create a calibration curve for quantification.

ACSO_Extraction_Workflow Start Fresh Allium Tissue Freeze_Dry Freeze-Drying and Grinding Start->Freeze_Dry Extraction Extraction with Methanol/Water Freeze_Dry->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE HPLC HPLC Analysis Supernatant->HPLC Direct Injection SPE->HPLC End Quantification of ACSOs HPLC->End

Workflow for ACSO Extraction and Analysis.
Alliinase Activity Assay

This spectrophotometric assay measures the activity of alliinase by quantifying the rate of pyruvate formation, a co-product of the enzymatic reaction.[10][13]

Methodology:

  • Enzyme Extraction: Homogenize fresh Allium tissue in an ice-cold extraction buffer (e.g., 50 mM Sodium Phosphate (B84403), pH 6.5, containing EDTA, DTT, and PLP). Centrifuge the homogenate and use the supernatant as the crude enzyme extract. Further purification can be achieved through ammonium (B1175870) sulfate (B86663) precipitation and chromatography.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • Sodium phosphate buffer (e.g., 50 mM, pH 7.0)

    • The specific ACSO substrate (methiin or propiin) at a known concentration.

    • Pyridoxal-5'-phosphate (PLP) solution (e.g., 20 µM).

    • Lactate dehydrogenase (LDH).

    • NADH (0.8 mM).

  • Initiation and Measurement: Initiate the reaction by adding a small volume of the alliinase extract. Immediately monitor the decrease in absorbance at 340 nm using a UV/VIS spectrophotometer. The rate of NADH oxidation, catalyzed by LDH during the reduction of pyruvate to lactate, is directly proportional to the rate of pyruvate formation and thus to the alliinase activity.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile organosulfur compounds like this compound.

Methodology:

  • Extraction of Volatiles:

    • Steam Distillation: Subject homogenized fresh Allium tissue to steam distillation to collect the essential oil containing the volatile sulfur compounds.

    • Solvent Extraction: Extract the essential oil or a homogenate with an organic solvent such as dichloromethane.

    • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250°C).

      • Oven Program: A temperature gradient starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 280°C) to separate the various volatile compounds.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-500).

      • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

      • Quantification: Use an internal or external standard method with a calibration curve for accurate quantification.

GCMS_Analysis_Workflow Start Allium Sample Extraction Extraction of Volatiles (Steam Distillation, Solvent Extraction, or HS-SPME) Start->Extraction GC_Injection Injection into GC Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Data_Analysis Data Analysis (Identification and Quantification) MS_Detection->Data_Analysis End Results Data_Analysis->End

Workflow for GC-MS Analysis of Volatiles.

Conclusion

The biosynthesis of this compound in garlic and onions is a fascinating example of how stable precursor molecules are transformed into a potent flavor and potential bioactive compound through enzymatic action and subsequent chemical reactions. A thorough understanding of this pathway, supported by robust analytical methodologies, is crucial for the agricultural, food, and pharmaceutical industries. This guide provides a foundational resource for researchers seeking to explore the rich chemistry of Allium organosulfur compounds and harness their potential for human health and well-being.

References

Methyl Propyl Trisulfide: An In-depth Technical Guide to a Potent Volatile Flavor Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl trisulfide is a volatile organosulfur compound that plays a significant role in the characteristic flavor profiles of many foods, particularly those in the Allium genus, such as onions and garlic. Its potent, sulfurous aroma, often described as reminiscent of onion and cooked scallion, contributes significantly to the sensory experience of a wide range of culinary preparations. Beyond its role in food, this compound is also being explored for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural occurrence, analytical methods for its quantification, and its role in flavor perception.

Chemical and Physical Properties

This compound is an organic trisulfide with the chemical formula C4H10S3. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name 1-(methyltrisulfanyl)propane
Molecular Formula C4H10S3
Molecular Weight 154.32 g/mol
CAS Number 17619-36-2
Appearance Pale yellow, mobile liquid
Odor Sulfurous, onion, garlic, green, metallic, with a cooked scallion nuance
Boiling Point 220.39 °C at 760 mmHg
**Density

Unveiling the Antioxidant Potential of Methyl Propyl Trisulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl trisulfide (MPTS), an organosulfur compound naturally occurring in plants of the Allium genus, such as onions and garlic, is increasingly recognized for its potential biological activities, including its role as an antioxidant. This technical guide provides an in-depth analysis of the current scientific understanding of the antioxidant properties of this compound. It consolidates available quantitative data, details relevant experimental methodologies for assessing its antioxidant capacity, and illustrates key molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the therapeutic potential of organosulfur compounds.

Introduction

Organosulfur compounds derived from dietary sources have garnered significant attention for their pleiotropic health benefits, particularly their antioxidant and anti-inflammatory properties. This compound (C₄H₁₀S₃) is a volatile trisulfide that contributes to the characteristic flavor and aroma of Allium species.[1] Beyond its sensory attributes, emerging research suggests that MPTS may play a role in cellular defense mechanisms against oxidative stress.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases.

The antioxidant activity of a compound can be exerted through various mechanisms, including direct scavenging of free radicals, chelation of transition metals that catalyze ROS formation, and modulation of endogenous antioxidant defense systems. This guide explores the evidence for these mechanisms in the context of this compound.

Chemical Structure

The chemical structure of this compound is fundamental to its biological activity. The presence of a trisulfide linkage (-S-S-S-) is a key feature of this molecule.

C1 C H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 S1 S C1->S1 S2 S S1->S2 S3 S S2->S3 C2 C S3->C2 H4 H C2->H4 H5 H C2->H5 C3 C C2->C3 H6 H C3->H6 H7 H C3->H7 C4 C C3->C4 H8 H C4->H8 H9 H C4->H9 H10 H C4->H10 Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPTS This compound Keap1_Nrf2 Keap1-Nrf2 Complex MPTS->Keap1_Nrf2 Modification of Keap1 Cysteine Residues ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidation of Keap1 Cysteine Residues Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ub Ubiquitination Keap1_Nrf2->Ub Degradation (Basal State) Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Degradation (Basal State) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Increased Cellular Defense cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Reagents (Radical Solution, Test Compound, Control) B Mix Test Compound/Control with Radical Solution in Microplate A->B C Incubate (Specific Time & Temperature) B->C D Measure Absorbance/Fluorescence (Spectrophotometer/Plate Reader) C->D E Calculate % Inhibition D->E F Determine IC50 or TEAC/CAA Value E->F

References

Investigating the Antimicrobial and Antifungal Activity of Methyl Propyl Trisulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl trisulfide (MPTS) is an organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic. These compounds are known for their characteristic flavors and a range of potential health benefits.[1][2] While research into the specific bioactivities of this compound is ongoing, related organosulfur compounds have demonstrated notable antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the current understanding of the antimicrobial and antifungal activities of trisulfides, with a focus on this compound where data is available, and drawing comparisons with closely related and more extensively studied trisulfides. The guide details experimental protocols for assessing antimicrobial activity and explores the proposed mechanisms of action.

Antimicrobial and Antifungal Activity: Quantitative Data

Direct quantitative data on the antimicrobial and antifungal activity of this compound is limited in publicly available scientific literature. However, studies on analogous trisulfides, such as diallyl trisulfide (DATS) and dimethyl trisulfide (DMTS), provide valuable insights into the potential efficacy of this class of compounds. The antimicrobial activity of diallyl polysulfides is influenced by the number of sulfur atoms, with a higher number of sulfur atoms correlating with increased activity.[3]

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for related trisulfide compounds against various bacterial and fungal strains. It is important to note that these values are for diallyl trisulfide and a poly(trisulfide) prodrug, and not directly for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Trisulfide (DATS) against Campylobacter jejuni [4]

Bacterial StrainNumber of IsolatesMIC Range (μg/mL)
Campylobacter jejuni (chicken isolates)14≤ 8 - 64
Campylobacter jejuni (reference strain 81-176)132

Table 2: Minimum Inhibitory Concentration (MIC) of a Poly(trisulfide) Prodrug [5]

MicroorganismStrainMIC (μg/mL)
Candida albicans-< 8
Staphylococcus aureus-16
Escherichia coli-> 512

Mechanism of Action

The primary proposed mechanism of antimicrobial and antifungal action for trisulfides is the disruption of microbial cell membranes.[6] It is believed that these compounds can penetrate the lipid bilayer of the cell membrane, leading to increased permeability and subsequent leakage of intracellular components, ultimately resulting in cell death.[7][8]

Scanning electron microscopy studies of bacteria treated with diallyl trisulfide have shown significant morphological changes, including cell membrane damage, shrinkage, and the formation of voids on the cell surface.[4] Furthermore, some organosulfur compounds have been shown to form disulfide bonds with free sulfhydryl groups of essential microbial enzymes, thereby inactivating them and disrupting cellular processes.[7]

MechanismOfAction MPTS This compound CellMembrane Microbial Cell Membrane MPTS->CellMembrane Penetrates MembraneDisruption Membrane Disruption (Increased Permeability) CellMembrane->MembraneDisruption Leads to ComponentLeakage Leakage of Intracellular Components MembraneDisruption->ComponentLeakage CellDeath Cell Death ComponentLeakage->CellDeath

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial and antifungal activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[9][10]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and dilute it to the desired starting concentration in the appropriate growth medium.
  • Microbial Cultures: Grow the test bacteria or fungi in a suitable liquid medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Growth Media: Use appropriate sterile broth media, such as Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Assay Procedure:

  • Perform serial two-fold dilutions of the this compound solution across the wells of the 96-well plate using the growth medium.
  • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
  • Include a positive control (microbial suspension in medium without the test compound) and a negative control (medium only).
  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[9][10] Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of MPTS D Serial Dilution of MPTS in 96-well Plate A->D B Grow Microbial Culture (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E C Prepare Growth Medium C->D D->E F Incubate Plate (18-24h) E->F G Visually Inspect or Read OD600 F->G H Determine MIC G->H

Agar (B569324) Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

1. Preparation of Materials:

  • Agar Plates: Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
  • Microbial Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
  • Filter Paper Disks: Use sterile filter paper disks (6 mm in diameter).
  • Test Compound: Prepare solutions of this compound at various concentrations.

2. Assay Procedure:

  • Evenly spread the microbial inoculum onto the surface of the agar plate using a sterile cotton swab.
  • Impregnate the sterile filter paper disks with a known volume of the this compound solution.
  • Place the impregnated disks onto the surface of the inoculated agar plate.
  • Include a negative control disk (impregnated with the solvent used to dissolve the test compound) and a positive control disk (impregnated with a known antibiotic or antifungal).
  • Incubate the plates under appropriate conditions.

3. Measurement of Zone of Inhibition:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

DiskDiffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Agar Plates D Inoculate Agar Plate A->D B Prepare Microbial Inoculum (0.5 McFarland) B->D C Prepare MPTS Solutions E Impregnate Disks with MPTS C->E F Place Disks on Agar D->F E->F G Incubate Plate F->G H Measure Zone of Inhibition (mm) G->H

Conclusion and Future Directions

While direct evidence for the antimicrobial and antifungal activity of this compound is still emerging, the available data on related trisulfides strongly suggest its potential as a bioactive compound. The proposed mechanism of action, involving the disruption of microbial cell membranes, is a promising avenue for the development of new antimicrobial agents.

Future research should focus on:

  • Quantitative analysis: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of pure this compound against a broad spectrum of clinically relevant bacteria and fungi.

  • Mechanism elucidation: Further investigating the precise molecular interactions between this compound and microbial cell membranes and enzymes.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of infection.

A deeper understanding of the antimicrobial properties of this compound could lead to its application in various fields, including pharmaceuticals, food preservation, and agriculture.

References

An In-depth Technical Guide on the Olfactory Perception and Sensory Analysis of Methyl Propyl Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl trisulfide (MPTS) is a volatile organosulfur compound that significantly contributes to the characteristic aroma of various plants, most notably those in the Allium genus, such as onions and garlic. Its potent, sulfurous odor profile makes it a key molecule in the fields of flavor chemistry, sensory science, and even potentially in therapeutics due to the biological activities of organosulfur compounds. This technical guide provides a comprehensive overview of the olfactory perception and sensory analysis of this compound, including its odor characteristics, the biological pathways of its perception, and detailed methodologies for its analytical and sensory evaluation.

Olfactory Perception of this compound

The human perception of this compound is characterized by a complex and potent aroma. The odor is broadly described as sulfurous, with distinct notes of onion, garlic, and a metallic quality. Some descriptions also include green and clean nuances with a hint of cooked scallion.[1] This distinct aromatic profile is a key contributor to the overall flavor of many culinary ingredients.

Odor Profile

The sensory characteristics of this compound are multifaceted, with the following descriptors being commonly reported:

  • Primary: Sulfurous, Onion, Garlic[2]

  • Nuances: Cooked Scallion[1]

Odor Thresholds

Odor thresholds are critical for understanding the sensory impact of a volatile compound. They are typically reported as detection thresholds (the minimum concentration at which a stimulus can be detected) and recognition thresholds (the minimum concentration at which the stimulus can be identified). While extensive data for many volatile compounds exist, specific and widely agreed-upon odor threshold values for this compound are not abundantly available in the literature. One study reported a recognition odor threshold for a compound listed as "methyl trisulfide" among other sulfur compounds, which may be relevant.

Compound Recognition Odor Threshold (ppb)
Methyl Trisulfide>10

Table 1: Recognition Odor Threshold for Methyl Trisulfide. This value is from a study determining the recognition odor thresholds of various sulfur compounds using an untrained panel.[4] It is important to note that this value may not be definitive and can vary based on the purity of the compound, the sensory methodology employed, and the sensitivity of the panelists.

Biological Basis of Olfactory Perception

The perception of this compound, like all odorants, is initiated by the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which, upon binding with an odorant, trigger a signaling cascade that results in the transmission of a neural signal to the brain.

Olfactory Receptor Signaling Pathway

The binding of an odorant such as this compound to a specific OR initiates a conformational change in the receptor. This activates an associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that travels to the olfactory bulb of the brain, where the signal is processed, leading to the perception of smell.

Recent research suggests that metal ions, particularly copper, may play a role in the detection of sulfur-containing odorants by some olfactory receptors.[5] It is hypothesized that the sulfur atoms in compounds like this compound can chelate with the metal ion, which then interacts with the olfactory receptor.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNGC Cyclic Nucleotide- Gated Ion Channel Signal Neural Signal to Brain CNGC->Signal Depolarization Odorant Methyl Propyl Trisulfide Odorant->OR Binds to ATP ATP ATP->AC cAMP->CNGC Opens Ions Na+, Ca2+ Ions->CNGC

Caption: Olfactory signaling pathway for an odorant like this compound.

Sensory Analysis of this compound

The sensory analysis of this compound requires carefully designed experimental protocols to obtain reliable and reproducible data. This involves both instrumental analysis, which can identify and quantify the compound, and sensory panel evaluations, which provide data on human perception.

Experimental Protocols

A trained sensory panel is essential for the descriptive analysis of this compound.

  • Panelist Selection and Training: Panelists should be screened for their ability to detect and describe basic tastes and odors, particularly sulfurous and alliaceous aromas. Training should involve exposure to a range of reference standards representing the key aroma attributes of this compound (e.g., solutions of dimethyl sulfide (B99878) for "sulfurous," onion and garlic extracts for "alliaceous"). The Spectrum™ Descriptive Analysis method can be employed, where panelists are trained to rate the intensity of specific attributes on a standardized scale.[6]

  • Sample Preparation and Presentation: For determining odor thresholds, a series of dilutions of a purified standard of this compound in an odorless solvent (e.g., mineral oil or water) or in air is prepared. Samples should be presented to panelists in a controlled environment with consistent temperature and lighting.[7] Each panelist should evaluate the samples individually in a randomized order to avoid bias.[7]

  • Data Collection and Analysis: Panelists rate the intensity of each perceived aroma attribute on a structured scale (e.g., a 9-point hedonic scale or a visual analog scale).[8] The data are then statistically analyzed to determine the mean intensity ratings for each attribute and to assess the significance of any differences between samples.

GC-O is a powerful technique that combines the separation of volatile compounds by gas chromatography with human sensory detection.

  • Principle: A sample containing this compound is injected into a gas chromatograph. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a sniffing port.

    • Column: A non-polar or semi-polar capillary column is typically used for the separation of volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping up to 250°C at a rate of 5°C/min.

    • Sniffing Port: The transfer line to the sniffing port should be heated to prevent condensation of the analytes. Humidified air is mixed with the effluent to prevent nasal dehydration of the panelist.

GCO_Workflow cluster_GC Gas Chromatograph Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Sample Sample Injection Sample->Injector Detector Detector (MS/FID) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort Data Data Acquisition (Chromatogram & Aromagram) Detector->Data Panelist Sensory Panelist SniffingPort->Panelist Panelist->Data

Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Analytical Chemistry of this compound

The accurate identification and quantification of this compound in various matrices, such as food products, is crucial for understanding its contribution to flavor and for quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.

Quantitative Data

While this compound has been identified as a volatile component in garlic and onion, specific quantitative data on its concentration in these and other foods is not widely reported in the literature.[9] Its concentration can vary significantly depending on the cultivar, growing conditions, and processing methods.

Experimental Protocols
  • Extraction: For the analysis of this compound in food matrices like garlic or onion, a solvent extraction or a headspace sampling technique is typically employed.

    • Solvent Extraction: The sample is homogenized with an organic solvent such as dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether.

    • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample to adsorb the volatile compounds.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Column: A capillary column with a non-polar or mid-polar stationary phase is suitable (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of approximately 1 mL/min.

    • Injector: Split/splitless injector, with the temperature set to around 250°C.[10]

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all compounds of interest.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 350.

Parameter Setting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Carrier Gas Helium (1.0 mL/min)
Oven Program 40°C (2 min hold), then 5°C/min to 270°C (10 min hold)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

Table 2: Example GC-MS Parameters for the Analysis of this compound. These parameters are illustrative and may require optimization depending on the specific instrument and sample matrix.[10]

Conclusion

This compound is a pivotal organosulfur compound that defines the characteristic aroma of many Allium species. A thorough understanding of its olfactory perception and the application of robust sensory and analytical methodologies are essential for researchers in flavor science, food technology, and drug development. The detailed protocols and data presented in this guide provide a framework for the accurate assessment of this important volatile compound. Further research is warranted to establish definitive odor thresholds and to quantify its presence in a wider range of food and biological matrices.

References

Thermal Decomposition of Methyl Propyl Trisulfide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl trisulfide (MPTS) is an organosulfur compound found in various plants, notably in the Allium genus, and is utilized as a flavoring agent.[1][2] Understanding its thermal stability and decomposition pathways is critical for applications in food science, fragrance development, and pharmacology. While specific experimental studies on the thermal decomposition of this compound are limited in publicly accessible literature, this guide synthesizes information from analogous organosulfur compounds to present a comprehensive overview of the expected decomposition products, reaction mechanisms, and appropriate analytical methodologies. At elevated temperatures, organic trisulfides undergo complex reactions, including S-S bond homolysis and disproportionation, leading to a variety of lower and higher-order polysulfides.[3][4] This document outlines the probable decomposition pathways and provides a generalized experimental protocol for their investigation using modern analytical techniques.

Introduction

This compound (CAS: 17619-36-2) is a volatile organic compound characterized by a central trisulfide (-S-S-S-) linkage flanked by a methyl and a propyl group.[5][6] Its presence contributes to the characteristic aromas of garlic and onions.[3] The thermal processing of foods and other materials containing MPTS necessitates a thorough understanding of its degradation profile. The thermal decomposition of organic polysulfides is known to proceed through radical mechanisms, initiating with the cleavage of the weak sulfur-sulfur bonds.[4] This process can lead to the formation of a complex mixture of volatile sulfur compounds, including disulfides, tetrasulfides, and elemental sulfur.[3][7] This guide provides a scientifically inferred framework for the thermal decomposition of MPTS, based on established principles of organosulfur chemistry.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is proposed to occur via a free-radical mechanism, initiated by the homolytic cleavage of one of the two sulfur-sulfur bonds. The central S-S bond is the most likely point of initial scission due to its lower bond dissociation energy compared to C-S or C-H bonds.

The process can be described in three main stages:

  • Initiation: At elevated temperatures (approaching its boiling point of 220.4°C or higher), the trisulfide molecule absorbs sufficient thermal energy to break an S-S bond, generating two thioradical intermediates.[8]

  • Propagation: These highly reactive radicals can then participate in several propagation steps. A key pathway is S-S metathesis (or disproportionation), where radicals attack another trisulfide molecule, leading to the formation of disulfides and tetrasulfides. This process continues until a stable equilibrium is reached or the reactants are consumed.[4]

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

This proposed mechanism suggests that heating this compound does not result in a single set of products but rather a dynamic equilibrium of various polysulfides.

G cluster_initiation Initiation cluster_propagation Propagation (Metathesis/Disproportionation) cluster_termination Termination MPTS This compound (CH₃-S-S-S-C₃H₇) radicals Thioradicals (CH₃-S-S• + •S-C₃H₇) MPTS->radicals Heat (Δ) Homolytic Cleavage radicals_prop Thioradicals radicals->radicals_prop products Disulfides (e.g., MPDS) + Tetrasulfide Radicals radicals_prop->products Attack MPTS_2 MPTS Molecule MPTS_2->products rad1 Radical 1 products->rad1 stable_prod Stable Polysulfides (e.g., DMDS, DPDS, MPDS, Tetrasulfides) rad1->stable_prod Combination rad2 Radical 2 rad2->stable_prod

Caption: Proposed free-radical mechanism for the thermal decomposition of this compound.

Expected Decomposition Products

Based on the proposed radical mechanism and studies of analogous compounds like dimethyl trisulfide and di-n-propyl trisulfide, the thermal decomposition of MPTS is expected to yield a mixture of symmetrical and asymmetrical polysulfides through disproportionation and metathesis reactions.[4][9] Further degradation could also produce more volatile compounds.

Table 1: Potential Thermal Decomposition Products of this compound

Product Class Compound Name Chemical Formula Expected Formation Pathway
Disulfides Methyl Propyl Disulfide C₄H₁₀S₂ Radical recombination/metathesis
Dimethyl Disulfide C₂H₆S₂ Metathesis
Dipropyl Disulfide C₆H₁₄S₂ Metathesis
Tetrasulfides Methyl Propyl Tetrasulfide C₄H₁₀S₄ Radical recombination/metathesis
Dimethyl Tetrasulfide C₂H₆S₄ Metathesis
Dipropyl Tetrasulfide C₆H₁₄S₄ Metathesis
Other Sulfur Dioxide SO₂ Oxidation (if oxygen is present)[3]

| | Elemental Sulfur | S₈ | Degradation of higher polysulfides |

Experimental Protocols for Analysis

To empirically determine the thermal decomposition products and study the reaction kinetics, a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

General Experimental Workflow

The investigation of thermal decomposition typically follows a structured workflow from sample preparation to data interpretation. This involves subjecting the sample to controlled heating and analyzing the evolved gases to identify the degradation products and understand the reaction kinetics.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_detection Detection & Identification cluster_data Data Analysis prep Prepare pure Methyl Propyl Trisulfide sample (e.g., 1-5 mg) tga Thermogravimetric Analysis (TGA) - Determine decomposition temperature range - Study degradation kinetics prep->tga Input pygcms Pyrolysis-GC-MS - Subject sample to rapid heating - Separate evolved volatile compounds (GC) prep->pygcms Input kinetics Apply kinetic models (e.g., FWO, KAS) to TGA data to determine activation energy tga->kinetics ms Mass Spectrometry (MS) - Fragment and detect compounds - Identify products via mass spectra pygcms->ms Evolved Gases interp Interpret MS data and GC retention times - Compare with spectral libraries (NIST) - Quantify product yields ms->interp

Caption: General experimental workflow for analyzing the thermal decomposition of MPTS.

Detailed Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol describes a generalized procedure for identifying volatile decomposition products.

  • Instrumentation:

    • A micro-furnace pyrolyzer directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating volatile sulfur compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Sample Preparation:

    • Accurately weigh approximately 0.5-1.0 mg of pure this compound into a deactivated stainless steel sample cup.

  • Pyrolysis Parameters:

    • Set the pyrolyzer furnace to the desired decomposition temperature. This temperature should be determined from prior TGA analysis (e.g., the onset temperature of mass loss). A typical starting point could be 250°C, with experiments repeated at higher temperatures (e.g., 300°C, 400°C) to observe changes in the product distribution.

    • Pyrolysis Time: 15-30 seconds.

    • Interface Temperature: Maintain at a high temperature (e.g., 280°C) to prevent condensation of pyrolysis products.

  • GC-MS Parameters:

    • GC Inlet: Operate in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 35-550.

  • Data Analysis:

    • Identify the chromatographic peaks by comparing their mass spectra with established libraries (e.g., NIST, Wiley).

    • Confirm tentative identifications using retention indices where possible.

    • Perform semi-quantitative analysis by comparing the peak areas of the identified products.

Detailed Methodology: Thermogravimetric Analysis (TGA)

This protocol outlines a procedure for determining thermal stability and degradation kinetics.

  • Instrumentation:

    • A thermogravimetric analyzer capable of operating under an inert atmosphere.

  • Sample Preparation:

    • Place 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to ensure an inert environment.

    • Heating Program (Dynamic):

      • Equilibrate at 30°C.

      • Heat the sample from 30°C to 600°C at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min). Running multiple heating rates is essential for applying model-free kinetic methods.[2][10]

    • Data Collection: Record mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) from the TGA and derivative thermogravimetric (DTG) curves.

    • Use the data from multiple heating rates to calculate the activation energy (Ea) of decomposition using isoconversional (model-free) methods such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models.[2]

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a robust framework for its behavior can be constructed from the principles of organosulfur chemistry and data from analogous compounds. The decomposition is expected to proceed via a free-radical mechanism, leading to a complex mixture of disulfides, tetrasulfides, and other polysulfides through S-S bond metathesis. For professionals in relevant fields, it is crucial to recognize that thermal processing will likely alter the chemical profile of this compound. The analytical workflows detailed in this guide, utilizing Py-GC-MS and TGA, provide a solid foundation for future experimental studies to precisely identify the decomposition products and quantify the kinetics of the reaction.

References

The Chemical Reactivity of the Trisulfide Bond: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trisulfide bond (R-S-S-S-R'), a unique chemical entity characterized by a linear chain of three sulfur atoms, has emerged from the shadows of its well-studied disulfide counterpart to become a focal point of intense research. Initially considered a rare and somewhat unstable curiosity, recent advancements have unveiled its critical roles in biological systems, its potential as a novel linker in drug development, and its nuanced chemical reactivity. This technical guide provides a comprehensive overview of the core principles governing the chemical reactivity of the trisulfide bond, supported by quantitative data, detailed experimental protocols, and visualizations of its involvement in key signaling pathways.

Core Principles of Trisulfide Bond Reactivity

The trisulfide bond is distinguished by its central sulfur atom, which is in a unique chemical environment flanked by two other sulfur atoms. This arrangement imparts distinct reactivity patterns compared to the more common disulfide bond. The key factors governing its reactivity include the relatively low S-S bond dissociation energy, its susceptibility to nucleophilic and electrophilic attack, and its role as a "sulfane sulfur" donor.

Stability and Decomposition

Trisulfide bonds exhibit variable stability that is highly dependent on their chemical environment, including pH and the presence of other reactive species. Studies on biologically relevant trisulfides, such as those derived from cysteine, glutathione (B108866), and N-acetylcysteine, have provided valuable insights into their lability.

In aqueous solutions, the stability of trisulfides is significantly influenced by pH. For instance, cysteine and glutathione trisulfides are unstable under basic conditions due to the deprotonation of their ammonium (B1175870) groups, which exposes a reactive amine. In contrast, N-acetylcysteine trisulfide shows greater stability across a range of pH values.[1][2] The presence of primary and tertiary amines can also accelerate the degradation of trisulfides to the corresponding disulfide and elemental sulfur.[1][2]

Reactions with Thiols: A Gateway to Persulfides and H₂S

A hallmark of trisulfide reactivity is their facile reaction with thiols (R-SH). This reaction proceeds via a thiol-trisulfide exchange mechanism, leading to the formation of a disulfide and a persulfide (R-S-S-H). Persulfides are highly reactive sulfur species that are potent nucleophiles and antioxidants.[1][2]

The reaction can be summarized as follows: R-S-S-S-R + R'-SH ⇌ R-S-S-R' + R-S-SH

Furthermore, the central sulfur atom of a trisulfide can be reduced by two equivalents of a thiol to yield hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule.[1][2]

R-S-S-S-R + 2 R'-SH → 2 R-S-S-R' + H₂S

This reactivity positions trisulfides as important biological sources of both persulfides and H₂S, which are involved in a myriad of physiological processes.

Redox Chemistry: Oxidation and Reduction

The trisulfide linkage is redox-active. Electro-oxidation of organic trisulfides can proceed via an ECE (electrochemical-chemical-electrochemical) mechanism, forming sulfur-centered cationic intermediates (RS⁺ and RSS⁺). These reactive intermediates can then participate in further reactions, such as electrophilic addition to alkenes.[3]

Electrochemical reduction of trisulfides leads to the formation of a radical anion, which can fragment into a persulfide anion (RSS⁻) and a thiyl radical (RS•).[3] A common laboratory practice for the cleavage of both disulfide and trisulfide bonds in proteins and peptides is the use of reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP effectively and irreversibly reduces the trisulfide bond.

Quantitative Data on Trisulfide Bond Reactivity

To facilitate a comparative understanding of trisulfide reactivity, the following tables summarize key quantitative data from the literature.

Table 1: Stability of Biologically Relevant Trisulfides

TrisulfideConditionHalf-life (t½)Degradation ProductsReference
N-acetylcysteine trisulfideIn D₂O with butylamine (B146782)53 minutesN-acetylcysteine disulfide, elemental sulfur[2]
N-acetylcysteine trisulfideIn D₂O with triethylamine (B128534)2.2 hoursN-acetylcysteine disulfide, elemental sulfur[1]
N-acetylcysteine tetrasulfideIn D₂O with butylamine1.5 minutesN-acetylcysteine trisulfide, N-acetylcysteine disulfide, elemental sulfur[2]
Glutathione trisulfidepH 5.86.3 daysGlutathione disulfide, elemental sulfur[2]
Glutathione trisulfidepH 7.421.6 hoursGlutathione disulfide, elemental sulfur[2]
Glutathione trisulfidepH 9.019.0 hoursGlutathione disulfide, elemental sulfur[2]
Cysteine trisulfideIn D₂O with butylamine (after 1 day)~63% degradationCystine, elemental sulfur[1]
Cysteine trisulfideIn D₂O with triethylamine (after 1 day)~78% degradationCystine, elemental sulfur[1]

Table 2: Bond Dissociation Energy of Sulfur-Sulfur Bonds

BondMoleculeBond Dissociation Energy (kcal/mol)Reference
S-SDimethyl trisulfide~45[4]
S-SDimethyl tetrasulfide (central bond)~36[4]
S-SDisulfide Bonds (general)~60[5]

Table 3: Redox Potentials of Organic Sulfides

CompoundOxidation Peak Potential (V vs. Ag/AgCl) on Pt anodeOxidation Peak Potential (V vs. Ag/AgCl) on GC anodeReference
(C₆H₅)₂S₃1.801.75[6]
(C₄H₉)₂S₃1.751.65[6]
(C₆H₁₁)₂S₃1.681.57[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of trisulfide bonds.

Synthesis of Cysteine Trisulfide

This protocol is adapted from known literature procedures for the synthesis of biologically relevant trisulfides using a sulfur transfer reagent.

Materials:

Procedure:

  • Prepare a solution of 2,2′-thiobis(isoindoline-1,3-dione) (2.8 mmol) in isopropanol (8 mL).

  • Prepare a solution of L-cysteine (2.8 mmol) in deionized water (8 mL).

  • Using a syringe pump, add the cysteine solution to the stirred solution of the sulfur transfer reagent at a controlled flow rate of 15 mL/h.

  • Allow the reaction mixture to stir for an additional 12 hours at room temperature.

  • Collect the crude product by vacuum filtration.

  • Wash the collected solid with acetone and then with dichloromethane to remove impurities.

  • Dry the purified cysteine trisulfide product under vacuum.

Note: The purity of cysteine trisulfide can be challenging to achieve, often resulting in a mixture with the corresponding disulfide.[7] Careful control of reaction conditions is crucial.

Monitoring Trisulfide Reactions by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the stability and reactions of trisulfides in solution.

Materials:

  • Trisulfide sample (e.g., N-acetylcysteine trisulfide)

  • Deuterated water (D₂O)

  • Appropriate buffer (e.g., phosphate (B84403) buffer for pH control)

  • Reactant (e.g., thiol, amine)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the trisulfide in buffered D₂O at a known concentration (e.g., 10 mM).

  • Transfer a precise volume of the trisulfide solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.

  • Add the desired reactant (e.g., butylamine) to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic proton signals of the trisulfide and its degradation products in each spectrum.

  • Plot the concentration of the trisulfide as a function of time to determine the reaction kinetics and half-life.

Quantification of Trisulfides in Proteins by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of trisulfide modifications in proteins, such as monoclonal antibodies.

Materials:

  • Protein sample (e.g., monoclonal antibody)

  • Digestion enzymes (e.g., Lys-C, trypsin)

  • Denaturing and digestion buffers (e.g., urea (B33335), Tris buffer)

  • Formic acid

  • nano-Liquid chromatography system

  • High-resolution mass spectrometer (e.g., TOF/TOF or QTOF)

  • Data analysis software

Procedure:

  • Protein Digestion (Non-reducing):

    • Denature the protein sample in a buffer containing a chaotropic agent like urea.

    • Add Lys-C and incubate for 4 hours at 37°C.

    • Dilute the sample to reduce the urea concentration and add trypsin for overnight digestion at 37°C.

    • Quench the digestion by adding formic acid.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a nano-LC system for separation.

    • Elute the peptides into the mass spectrometer.

    • Acquire MS and MS/MS spectra. Trisulfide-containing peptides will have a mass shift of +32 Da compared to their disulfide-linked counterparts.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the protein sequence to identify disulfide- and trisulfide-linked peptides.

    • Quantify the relative abundance of trisulfide-containing peptides by comparing the peak areas of the trisulfide and disulfide forms.[8][9]

Signaling Pathways and Workflows

Trisulfides are intimately linked to the signaling pathways of hydrogen sulfide (H₂S) and persulfides. The following diagrams, rendered in DOT language, illustrate these relationships.

H₂S and Persulfide Generation from Trisulfides

Trisulfide_Metabolism cluster_reaction1 Thiol-Trisulfide Exchange cluster_reaction2 Reductive Cleavage Thiol Thiol (R'-SH) Disulfide Disulfide (R-S-S-R') Thiol->Disulfide 1 equiv. Trisulfide Trisulfide (R-S-S-S-R) Trisulfide->Disulfide Persulfide Persulfide (R-S-SH) Trisulfide->Persulfide H2S Hydrogen Sulfide (H₂S) Thiol2 Thiol (R'-SH) Thiol2->H2S 2 equiv. Trisulfide2 Trisulfide (R-S-S-S-R) Trisulfide2->H2S Disulfide2 Disulfide (R-S-S-R') Trisulfide2->Disulfide2

Caption: Generation of persulfides and H₂S from trisulfides.

Mitochondrial Sulfide Oxidation Pathway

This pathway illustrates the enzymatic generation of persulfides from H₂S, which can exist in equilibrium with trisulfides.

Mitochondrial_Sulfide_Oxidation H2S H₂S SQR Sulfide Quinone Oxidoreductase (SQR) H2S->SQR SQRPersulfide SQR-S-SH SQR->SQRPersulfide GSSH Glutathione Persulfide (GSS-SH) SQRPersulfide->GSSH + GSH GSH Glutathione (GSH) GSH->GSSH PDO Persulfide Dioxygenase (PDO) GSSH->PDO Rhodanese Rhodanese GSSH->Rhodanese Sulfite Sulfite (SO₃²⁻) PDO->Sulfite Sulfite->Rhodanese SO Sulfite Oxidase (SO) Sulfite->SO Thiosulfate Thiosulfate (S₂O₃²⁻) Rhodanese->Thiosulfate Sulfate Sulfate (SO₄²⁻) SO->Sulfate

Caption: The mitochondrial sulfide oxidation pathway.

Trisulfide Linker in Drug Delivery

This workflow illustrates the concept of a trisulfide-linked prodrug for targeted drug release in a high glutathione (GSH) environment, such as in tumor cells.

Trisulfide_Prodrug Prodrug Drug-S-S-S-Drug (Prodrug Nanoassembly) Circulation Systemic Circulation (Low GSH) Prodrug->Circulation Stable Tumor Tumor Microenvironment (High GSH) Circulation->Tumor DrugRelease Active Drug Release Tumor->DrugRelease GSH-mediated cleavage H2S_release H₂S Release Tumor->H2S_release GSH-mediated cleavage

Caption: Trisulfide-mediated prodrug activation workflow.

Implications for Drug Development

The unique reactivity of the trisulfide bond has significant implications for the development of novel therapeutics.

  • Antibody-Drug Conjugates (ADCs): Trisulfide bonds are a common post-translational modification in monoclonal antibodies. Their presence can affect the drug-to-antibody ratio (DAR) during the manufacturing of ADCs that utilize cysteine-directed conjugation chemistries.[4][6][9][10] The reaction of reducing agents like TCEP with trisulfides consumes the reagent without generating free thiols for drug conjugation, necessitating careful monitoring and control of trisulfide levels.[6][11]

  • Redox-Sensitive Drug Delivery: The sensitivity of trisulfide bonds to the high glutathione concentrations found in tumor cells makes them attractive linkers for targeted drug delivery systems.[10][12] Prodrugs containing trisulfide linkers can remain stable in systemic circulation and selectively release their cytotoxic payload within the tumor microenvironment, potentially reducing off-target toxicity.[10][12]

  • H₂S and Persulfide Donors: Synthetic trisulfides are valuable research tools as donors of H₂S and persulfides, allowing for the investigation of the therapeutic potential of these signaling molecules in various disease models.

Conclusion

The trisulfide bond is a fascinating and functionally significant chemical entity. Its unique reactivity, particularly its lability in the presence of thiols and its role as a precursor to H₂S and persulfides, underpins its importance in biological redox signaling. For drug development professionals, a thorough understanding of trisulfide chemistry is crucial for the successful design and manufacturing of next-generation therapeutics, including ADCs and targeted drug delivery systems. As research in this area continues to expand, the trisulfide bond is poised to transition from a chemical curiosity to a key player in both our understanding of biology and the development of innovative medicines.

References

Methodological & Application

Application Note: Analysis of Volatile Sulfur Compounds by Headspace SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Volatile sulfur compounds (VSCs) are crucial in the aroma and off-flavor profiles of various products, including foods, beverages, and environmental samples. Their low odor thresholds and high reactivity present analytical challenges. This application note details a robust and sensitive method for the determination of VSCs using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This solvent-free technique offers excellent sensitivity and requires minimal sample preparation.[1][2][3] The described protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of VSCs.

Introduction

Volatile sulfur compounds are a class of organic molecules containing sulfur that significantly impact the sensory qualities of consumer products and can be indicative of various biochemical processes.[4][5] Due to their low concentration and volatility, their analysis often requires a pre-concentration step.[4] Headspace solid-phase microextraction (HS-SPME) is an equilibrium-based extraction technique that is simple, fast, and solvent-free, making it an ideal choice for VSC analysis.[2][3] When combined with the separating power of gas chromatography and the specificity of mass spectrometry, HS-SPME-GC-MS provides a powerful tool for the identification and quantification of a wide range of VSCs.[2][4] This application note provides a comprehensive protocol for the analysis of VSCs, including sample preparation, HS-SPME conditions, GC-MS parameters, and data analysis.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or 75 µm Carboxen/PDMS.[4][6]

  • Vials: 20 mL amber headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Standard Solutions: Individual or mixed stock solutions of target volatile sulfur compounds in an appropriate solvent (e.g., methanol).

  • Internal Standard (IS): A suitable internal standard (e.g., ethyl methyl sulfide-d3) for quantification.

  • Salt: Sodium chloride (NaCl), analytical grade.

  • Matrix Modifiers (if necessary): Ethylenediaminetetraacetic acid (EDTA) to stabilize reactive thiols.[4]

  • Sample Matrix: The specific sample to be analyzed (e.g., wine, beer, water, vegetable homogenate).

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Autosampler: Gerstel MPS or equivalent, capable of performing automated SPME.

HS-SPME Procedure
  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • For solid samples, use a consistent weight (e.g., 1-5 g) and consider homogenization or juicing.[5]

    • Add a consistent amount of salt (e.g., 1 g of NaCl) to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.[4]

    • If analyzing reactive thiols, consider adding a small amount of EDTA (e.g., 1%).[4]

    • Spike the sample with the internal standard solution to a final concentration of, for example, 10 µg/L.

    • Immediately seal the vial with the screw cap.

  • Equilibration and Extraction:

    • Place the vial in the autosampler tray.

    • Equilibration: Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-15 minutes) with agitation to allow the volatiles to partition into the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature with continued agitation.[4] Optimal extraction time and temperature should be determined experimentally for the specific analytes and matrix.

  • Desorption:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet.

    • Desorption Temperature: Typically 250°C.[7]

    • Desorption Time: 2-5 minutes in splitless mode to ensure complete transfer of the analytes to the GC column.

GC-MS Parameters
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or similar column suitable for sulfur compound analysis.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • MS Transfer Line: 250°C.

  • Ion Source: 230°C.

  • Quadrupole: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 33-200) for identification and Selected Ion Monitoring (SIM) for quantification of target compounds.

Data Presentation

The following table summarizes typical quantitative data for the analysis of selected volatile sulfur compounds using HS-SPME-GC-MS. These values can vary depending on the specific instrumentation and matrix.

CompoundAbbreviationLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Linearity Range (µg/L)
Hydrogen SulfideH₂S35011500.5 - 20>0.99
MethanethiolMeSH501650.1 - 20>0.99
Dimethyl SulfideDMS10330.05 - 20>0.99
Carbon DisulfideCS₂13.30.01 - 20>0.99
Dimethyl DisulfideDMDS20660.1 - 20>0.99
Diethyl SulfideDES15500.1 - 20>0.99
Dimethyl TrisulfideDMTS301000.2 - 20>0.99

Data compiled from various sources for illustrative purposes.[6]

Mandatory Visualization

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (5 mL liquid or 1-5 g solid) Vial Transfer to 20 mL Headspace Vial Sample->Vial Additives Add Salt (e.g., 1g NaCl) & Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibration (e.g., 40-60°C for 10-15 min) Seal->Equilibrate Extract SPME Fiber Exposure (e.g., 20-40 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: Workflow for Volatile Sulfur Compound Analysis.

Conclusion

The HS-SPME-GC-MS method described provides a sensitive, reliable, and high-throughput approach for the analysis of volatile sulfur compounds in a variety of matrices. The method is highly automatable and eliminates the need for organic solvents, aligning with green analytical chemistry principles. The provided protocol serves as a starting point for method development and can be optimized for specific applications and target analytes. The quantitative performance of the method makes it suitable for both research and quality control laboratories.

References

Application Note: Synthesis of Unsymmetrical Trisulfides Using Methyl and Propyl Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical trisulfides are organosulfur compounds characterized by a linear sequence of three sulfur atoms linking two different organic residues (R-S-S-S-R'). These moieties are found in various natural products, including those from the Allium and Brassica plant families, and are recognized for their diverse biological activities. In the realm of drug development, the trisulfide linkage is explored for its potential in creating prodrugs, targeted therapeutics, and compounds with unique redox-modulating properties. The synthesis of unsymmetrical trisulfides, such as methyl propyl trisulfide, presents a unique challenge due to the propensity for the formation of symmetrical byproducts. This document outlines a representative protocol for the synthesis of unsymmetrical trisulfides using methyl and propyl thiols as precursors, based on established chemical principles.

Data Presentation

Characterization data for the target compound, this compound, is summarized below. Please note that yields can vary significantly based on the specific synthetic method employed and optimization of reaction conditions.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₄H₁₀S₃
Molecular Weight 154.32 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 220.4 °C at 760 mmHg
Density 1.107 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.566
¹H NMR (CDCl₃, est.) δ 2.45 (s, 3H, CH₃-S-), 2.85 (t, 2H, -S-CH₂-), 1.75 (sext, 2H, -CH₂-CH₂-), 1.05 (t, 3H, -CH₃) ppm
¹³C NMR (CDCl₃, est.) δ 23.5 (CH₃-S-), 43.0 (-S-CH₂-), 22.5 (-CH₂-CH₂-), 13.0 (-CH₃) ppm
Typical Yield Range 30-70%

Experimental Protocols

Two primary methods for the synthesis of unsymmetrical trisulfides from thiol precursors are presented below. Method 1 involves the sequential

Application Note: A Multi-Step Experimental Protocol for the Synthesis of Trisulfides from Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of organic trisulfides starting from alkenes. As a direct, single-step conversion of alkenes to trisulfides is not a widely established method, this protocol outlines a reliable two-stage approach. The first stage involves the conversion of the alkene to a vicinal dithiol intermediate. The second stage details the subsequent sulfurization of the dithiol to yield the target trisulfide. This application note includes comprehensive methodologies, a summary of representative yields, and a visual workflow to guide researchers in this synthetic transformation.

Introduction

Organic trisulfides are an important class of compounds with diverse applications in medicinal chemistry and materials science. While various methods exist for the synthesis of trisulfides, the direct sulfurization of a carbon-carbon double bond in an alkene to a trisulfide is not a common transformation. This protocol, therefore, details a robust and logical multi-step synthetic route.

The proposed pathway involves two key transformations:

  • Vicinal Dithiolation of the Alkene: The alkene is first converted into a vicinal dithiol (a compound with two thiol groups on adjacent carbons). This is achieved through a two-step process of bromination to form a vicinal dibromide, followed by nucleophilic substitution with a thiolating agent.

  • Sulfurization of the Vicinal Dithiol: The resulting dithiol is then reacted with a sulfur-transfer reagent to form the cyclic trisulfide.

This method provides a clear and adaptable route for the synthesis of a variety of trisulfides from readily available alkene starting materials.

Experimental Protocols

Stage 1: Synthesis of Vicinal Dithiol from Alkene

This stage is a two-step process: bromination of the alkene followed by conversion of the resulting dibromide to a dithiol.

Step 1a: Bromination of the Alkene

Materials:

Procedure:

  • Dissolve the alkene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in DCM dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction. Alternatively, for a safer and more manageable procedure, pyridinium tribromide can be added portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude vicinal dibromide, which can often be used in the next step without further purification.

Step 1b: Conversion of Vicinal Dibromide to Vicinal Dithiol

Materials:

  • Vicinal dibromide (1.0 eq)

  • Ethanol (B145695) or Dimethylformamide (DMF)

  • Thiocarbamide (Thiourea, 2.2 eq)

  • Sodium hydroxide (B78521) (or other suitable base)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the vicinal dibromide (1.0 eq) in ethanol or DMF in a round-bottom flask.

  • Add thiourea (B124793) (2.2 eq) to the solution and heat the mixture to reflux. The reaction time will vary depending on the substrate and should be monitored by TLC.

  • After the formation of the bis-isothiouronium salt is complete, cool the reaction mixture.

  • Add a solution of sodium hydroxide and heat the mixture to hydrolyze the intermediate.

  • After cooling, carefully acidify the reaction mixture with hydrochloric acid to protonate the thiolate anions.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude dithiol can be purified by flash column chromatography.

Stage 2: Synthesis of Trisulfide from Vicinal Dithiol

This protocol is adapted from a general procedure for the synthesis of trisulfides from thiols using a phthalimide-based sulfur transfer reagent.[1]

Materials:

  • Vicinal dithiol (1.0 eq)

  • Dichloromethane (DCM)

  • Phthalimide-based disulfide reagent (e.g., N,N'-dithiodiphthalimide) (1.1 eq)

  • Triethylamine (B128534) (TEA) (if required for sterically hindered thiols)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the phthalimide-based disulfide reagent (1.1 eq) in DCM in a round-bottom flask.

  • In a separate flask, dissolve the vicinal dithiol (1.0 eq) in DCM.

  • Add the dithiol solution dropwise to the stirred solution of the sulfur transfer reagent. The final concentration should be approximately 40 mM with respect to the dithiol.[1]

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.[1] For substrates with sterically hindered thiol groups, the addition of 0.5 equivalents of triethylamine (TEA) may be necessary to achieve higher yields.[1]

  • Upon completion, remove the solvent by rotary evaporation.

  • Purify the crude material by flash column chromatography on silica gel to yield the pure trisulfide.

  • Dry the purified trisulfide under high vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Data Presentation

The following table summarizes representative yields for the conversion of various thiols to trisulfides using a phthalimide-based disulfide reagent, as this is a key step in the proposed protocol.

Starting ThiolProduct TrisulfideYield (%)NotesReference
BenzylthiolDibenzyl trisulfide>95%Reaction at room temperature for 2 hours.[1]
ThiophenolDiphenyl trisulfide>95%Reaction at room temperature for 2 hours.[1]
1-DodecanethiolDi(dodecyl) trisulfide>95%Reaction at room temperature for 2 hours.[1]
2-Methyl-2-propanethiolDi(tert-butyl) trisulfide>60%Required 0.5 eq of triethylamine.[1]
Glutathione (GSH)Glutathione trisulfide>70%Solvent mixture of ACN-H₂O was used.[1]
ThioglucoseThioglucose trisulfide>70%Solvent mixture of ACN-H₂O was used.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of trisulfides from alkenes.

experimental_workflow Alkene Alkene Bromination Step 1a: Bromination (Br₂, DCM) Alkene->Bromination Dibromide Vicinal Dibromide Bromination->Dibromide Dithiolation Step 1b: Dithiolation (Thiourea, then NaOH) Dibromide->Dithiolation Dithiol Vicinal Dithiol Dithiolation->Dithiol Sulfurization Step 2: Sulfurization (Sulfur Transfer Reagent) Dithiol->Sulfurization Trisulfide Trisulfide Sulfurization->Trisulfide

Caption: Workflow for the multi-step synthesis of trisulfides from alkenes.

References

Application of Methyl Propyl Trisulfide as a Natural Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl trisulfide is a naturally occurring organosulfur compound found in plants of the Allium genus, such as garlic (Allium sativum) and onions (Allium cepa). It is recognized for its characteristic flavor and aroma and is listed as a flavoring agent that is Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1] Beyond its role as a flavoring agent, emerging research highlights its potential as a natural food preservative due to its inherent antimicrobial and antioxidant properties. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a natural alternative to synthetic food preservatives.

Organosulfur compounds from Allium species have been shown to be effective against a range of foodborne pathogens and spoilage microorganisms.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] These compounds contribute to the preservative effects by inhibiting microbial growth and delaying lipid oxidation, a major cause of food spoilage.[1][19][20][21][22][23][24][25]

Chemical Properties

  • Chemical Name: this compound

  • Molecular Formula: C₄H₁₀S₃

  • Molecular Weight: 154.32 g/mol

  • Appearance: Pale yellow liquid

  • Odor: Characteristic sulfurous, onion-like aroma

Data Presentation: Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for pure this compound against a wide range of foodborne pathogens is limited in publicly available literature, the antimicrobial efficacy of essential oils from garlic and onion, where this compound is a constituent, has been documented. The following table summarizes the MIC values of garlic and onion essential oils against common foodborne pathogens, providing an indication of the potential antimicrobial activity of this compound.

Disclaimer: The data presented below is for garlic and onion essential oils and should be considered as indicative of the potential of this compound. Further studies on the pure compound are necessary for precise determination of its antimicrobial spectrum and efficacy.

MicroorganismTest SubstanceMIC (mg/mL)Reference
Listeria monocytogenesGarlic Essential Oil0.100[6][7]
Onion Essential Oil0.025[6][7]
Salmonella spp.Garlic Essential Oil0.325[11]
Onion Essential OilVaries[16]
Escherichia coliGarlic Essential Oil0.625[11]
Onion Essential OilVaries[2]

Data Presentation: Antioxidant Activity

The antioxidant capacity of organosulfur compounds is a key attribute for their application as food preservatives. The following table would be populated with quantitative data from antioxidant assays on this compound.

AssayAntioxidant Capacity (e.g., IC50, TEAC)Reference
DPPH Radical Scavenging ActivityData not available for pure compound
ABTS Radical Cation Scavenging AssayData not available for pure compound

Note: While specific data for this compound is not available, organosulfur compounds in garlic and onion are strongly correlated with their antioxidant activity.[1][19][20][21]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against foodborne pathogens.

Materials:

  • This compound

  • Test microorganism (e.g., Listeria monocytogenes, Salmonella enterica, Escherichia coli)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and pipettors

Procedure:

  • Preparation of Inoculum: Culture the test microorganism in MHB overnight at 37°C. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in sterile MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of this compound.

  • Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a spectrophotometer.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of this compound by measuring its ability to scavenge the DPPH radical.

Materials:

  • This compound

  • DPPH solution (in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer

  • 96-well microtiter plates

Procedure:

  • Preparation of Test Solution: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution to a fixed volume of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This protocol details the ABTS assay to evaluate the antioxidant capacity of this compound.

Materials:

  • This compound

  • ABTS solution

  • Potassium persulfate solution

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark-colored ABTS•+ solution.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the this compound solution (at various concentrations) to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualizations

Antimicrobial_Mechanism MPTS This compound Bacteria Bacterial Cell MPTS->Bacteria Interacts with Membrane Cell Membrane Disruption Bacteria->Membrane Leads to Enzymes Inhibition of Essential Enzymes (e.g., those with sulfhydryl groups) Bacteria->Enzymes Leads to Metabolism Disruption of Cellular Metabolism Membrane->Metabolism Causes Enzymes->Metabolism Causes Death Bacterial Cell Death Metabolism->Death

Caption: Postulated antimicrobial mechanism of this compound.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Dilutions Prepare Serial Dilutions of This compound Dilutions->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Visual or Spectrophotometric Reading Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for MIC determination.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Prepare Methyl Propyl Trisulfide Solutions Mix Mix Sample and Radical Solution Sample->Mix Radical Prepare DPPH or ABTS•+ Radical Solution Radical->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: General workflow for antioxidant assays.

Application in Food Systems

The application of this compound as a food preservative requires consideration of several factors:

  • Food Matrix: The effectiveness of this compound can be influenced by the composition of the food product, including fat, protein, and water content.

  • Concentration: The optimal concentration will vary depending on the food type and the target microorganisms. It is crucial to use the lowest effective concentration to minimize sensory impact.

  • Sensory Impact: this compound has a potent, characteristic sulfurous aroma.[1] Sensory panel evaluations are essential to determine the acceptable levels that do not negatively affect the flavor and aroma profile of the final product. Studies on meat products with added Allium extracts have shown both positive and negative sensory impacts depending on the concentration and preparation.[23][24][26][27]

  • Stability: The stability of this compound under different processing conditions (e.g., heat treatment, pH changes) and during storage should be evaluated.

Safety and Regulatory Status

This compound is considered GRAS for use as a flavoring agent by the FDA.[1] However, when used as a food preservative, it is essential to adhere to the regulatory guidelines of the respective authorities.

Conclusion

This compound, a natural component of Allium species, demonstrates significant potential as a food preservative due to its antimicrobial and antioxidant properties. The provided protocols offer a framework for researchers to evaluate its efficacy and suitability for specific food applications. Further research is warranted to establish specific MIC values for the pure compound against a broader range of foodborne pathogens and to conduct comprehensive sensory analyses in various food matrices to optimize its application as a natural preservative.

References

Application Notes and Protocols for In Vitro Antioxidant Capacity Testing of Methyl Propyl Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl trisulfide is an organosulfur compound naturally present in plants of the Allium genus, such as garlic and onions.[1] These compounds are known for their distinctive flavors and various potential health benefits, including antioxidant properties.[2][3] Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in understanding their therapeutic potential.

These application notes provide detailed protocols for three common in vitro assays to determine the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay.

Data Presentation

AssayParameterThis compound (Hypothetical Value)Trolox (Standard)Ascorbic Acid (Standard)
DPPH Assay IC50 (µg/mL)>100~3.8 - 4.0~2.4 - 8.5
ABTS Assay TEAC (Trolox Equivalents)0.81.01.1
FRAP Assay FRAP Value (µM Fe(II) Equivalents)150500600

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[4] The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[5]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • This compound

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in an amber-colored bottle to protect it from light.[6]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions from the stock solution.

    • Prepare a Trolox or ascorbic acid standard curve (e.g., 0-50 µg/mL).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100 Where: ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      is the absorbance of the control (DPPH solution without the sample). ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[7]

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[7]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a Trolox standard curve (e.g., 0-15 µM).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the ABTS•+ working solution to each well.[9]

    • Incubate the plate at room temperature for 6 minutes.[8]

    • Measure the absorbance at 734 nm.[10]

  • Calculation:

    • The percentage of inhibition is calculated as: % Inhibition = [(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC is calculated by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically at 593 nm.[11][12]

Materials and Reagents:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[12]

    • Warm the FRAP reagent to 37°C before use.[12]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a ferrous sulfate or Trolox standard curve (e.g., 100-1000 µM).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 25 µL of the sample or standard solution.

    • Add 175 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.[11]

  • Calculation:

    • The FRAP value is determined from the standard curve and expressed as µM Fe(II) equivalents.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution (1:1 ratio) DPPH_sol->Mix Sample_sol Prepare this compound and Standard Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) ABTS_work Dilute to Absorbance of ~0.7 at 734 nm ABTS_stock->ABTS_work Mix Mix Sample/Standard with ABTS•+ Working Solution ABTS_work->Mix Sample_std Prepare Sample and Trolox Standard Dilutions Sample_std->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate_inhibition Calculate % Inhibition Measure->Calculate_inhibition Calculate_TEAC Calculate TEAC Calculate_inhibition->Calculate_TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_std Prepare Sample and FeSO4/Trolox Standard Dilutions Sample_std->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate_FRAP Calculate FRAP Value (µM Fe(II) Equivalents) Measure->Calculate_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Application Notes and Protocols for Brothing Microdilution Method to Assess Antimicrobial Efficacy of Trisulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfides, a class of organosulfur compounds, have garnered significant interest for their potential antimicrobial properties. Accurate and standardized methods are crucial for evaluating their efficacy. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][2] This document provides detailed application notes and protocols for utilizing the broth microdilution method to assess the antimicrobial efficacy of trisulfides, referencing the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[3][4][5][6][7][8]

Data Presentation: Antimicrobial Efficacy of Trisulfides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various trisulfides against a range of microorganisms. This data is compiled from multiple studies to provide a comparative overview of their antimicrobial spectrum.

Trisulfide CompoundMicroorganismGram StainMIC (µg/mL)Reference
Diallyl trisulfide (DATS)Staphylococcus aureusGram-positive16[9]
Diallyl trisulfide (DATS)Escherichia coliGram-negative>512[9]
Diallyl trisulfide (DATS)Candida albicansN/A (Fungus)<8[9]
Diallyl trisulfide (DATS)Campylobacter jejuniGram-negative≤32 - 64[10][11]
Dibenzyl trisulfide (DTS)Various BacteriaBothNot specified[12]
Poly(trisulfide) oligomersStaphylococcus aureusGram-positive16[11][13]
Poly(trisulfide) oligomersEscherichia coliGram-negative>512[11][13]
Poly(trisulfide) oligomersCandida albicansN/A (Fungus)<8[11][13]

Experimental Protocols

Preparation of Trisulfide Stock Solutions

Many trisulfides are hydrophobic and have limited solubility in aqueous media.[9][11][13] Therefore, proper preparation of stock solutions is critical for accurate MIC determination.

Materials:

  • Trisulfide compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber vials

  • Vortex mixer

Protocol:

  • Determine the desired highest concentration for the MIC assay.

  • Prepare a concentrated stock solution of the trisulfide compound in 100% DMSO. For example, to achieve a final highest concentration of 512 µg/mL in the assay with a 2% DMSO concentration, prepare a 25.6 mg/mL stock solution in DMSO.

  • Ensure the trisulfide is completely dissolved by vortexing.

  • Store the stock solution in amber vials at -20°C to protect from light and degradation.

Broth Microdilution Protocol (adapted from CLSI M07)

This protocol outlines the steps for performing the broth microdilution assay to determine the MIC of trisulfides.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal inoculum

  • Trisulfide stock solution

  • Sterile diluent (e.g., saline or CAMHB)

  • Multichannel pipette

  • Plate reader (optional)

  • Incubator

Protocol:

a. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

b. Preparation of Serial Dilutions in the Microtiter Plate:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

  • Add an appropriate volume of the trisulfide stock solution to the first well of each row to achieve twice the desired highest final concentration. For example, to achieve a final concentration of 512 µg/mL with a 2% final DMSO concentration, add 4 µL of a 25.6 mg/mL stock to 196 µL of CAMHB in the first well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the trisulfide dilution.

  • The last two wells of a row should be reserved for controls:

    • Growth Control: 100 µL of CAMHB (no trisulfide) + 100 µL of inoculum.

    • Sterility Control: 200 µL of CAMHB (no trisulfide, no inoculum).

    • Solvent Control: 100 µL of CAMHB containing the highest concentration of DMSO used in the assay + 100 µL of inoculum.

c. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the trisulfide concentrations to their final desired values.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require different incubation times and temperatures.

d. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the trisulfide that completely inhibits visible growth of the microorganism.

  • A plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

  • The growth control well should show distinct turbidity. The sterility control and solvent control (at non-inhibitory concentrations) should remain clear.

Mandatory Visualizations

Experimental Workflow

BrothMicrodilutionWorkflow Broth Microdilution Workflow for Trisulfide MIC Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Trisulfide Stock in DMSO serial_dilution Perform 2-fold Serial Dilution of Trisulfide stock->serial_dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate wells with prepared inoculum inoculum->inoculate plate_prep Add CAMHB to 96-well plate plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Determine MIC) incubate->read_results TrisulfideMechanism Proposed Antimicrobial Mechanism of Trisulfides cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm membrane_lipids Membrane Lipids cell_lysis Cell Lysis membrane_lipids->cell_lysis membrane_proteins Membrane Proteins (e.g., ATPases) ion_imbalance Ion Imbalance membrane_proteins->ion_imbalance enzymes Thiol-containing Enzymes dna DNA/RNA Synthesis enzymes->dna Inhibition of precursor synthesis metabolic_inhibition Metabolic Inhibition enzymes->metabolic_inhibition trisulfide Trisulfide (e.g., DATS) trisulfide->membrane_lipids Disruption trisulfide->membrane_proteins Inhibition trisulfide->enzymes Forms Disulfide Bonds with Thiol Groups

References

Application Notes & Protocols: Methyl Propyl Trisulfide as a Reference Standard in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl propyl trisulfide is a volatile organosulfur compound and a key contributor to the characteristic flavor and aroma of various foods, particularly those from the Allium genus, such as onions and garlic.[1][2][3] It is also utilized as a flavoring agent in the food industry and is recognized as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1][2] Accurate quantification of this compound is crucial for quality control in food production, flavor profile analysis, and research into the bioactive properties of food components. These application notes provide detailed protocols for the use of this compound as a reference standard in food analysis, primarily focusing on gas chromatography-mass spectrometry (GC-MS) techniques.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.

PropertyValueReference
Chemical Formula C4H10S3[4]
Molecular Weight 154.3 g/mol [2]
Appearance Pale yellow, mobile liquid[2][4]
Odor Powerful, penetrating, warm, herbaceous, reminiscent of onion[2][4][5]
Boiling Point 52°C at 1.2 mm Hg[4]
Density 1.095-1.101 g/mL at 25°C[2][6]
Refractive Index 1.558-1.570 at 20°C[2][4]
CAS Number 17619-36-2[2][4]
FEMA Number 3308[2]

Quantitative Data of this compound in Food Products

The following table summarizes the reported concentrations of this compound in the essential oils of onion and garlic. It is important to note that concentrations in fresh or processed foods are expected to be significantly lower.

Food ProductConcentration/PercentageAnalytical MethodReference
Onion (Allium cepa) Essential Oil5.20% of total essential oilGC-MS[7]
Wild Garlic (Allium vineale) Essential Oil7.9–13.2% of total essential oilGC-MS[8]
Garlic (Allium sativum) Essential Oil7.26% of total essential oilGC-MS[7]
Garlic (Allium sativum) Essential Oil14.5–19.2% of total essential oilGC-MS[8]

Experimental Protocols

Preparation of this compound Standard Solutions for GC-MS Analysis

Accurate preparation of standard solutions is fundamental for the quantification of this compound in food samples.

Materials:

  • This compound reference standard (≥95% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol.

    • Bring the flask to volume with methanol.

    • Calculate the exact concentration based on the weight and purity of the standard.

    • Store the stock solution at -20°C in an amber vial to prevent degradation.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol.

    • Typical concentration ranges for calibration curves for volatile sulfur compounds are in the ng/mL to low µg/mL range.[9] A suggested calibration curve might include the following concentrations: 10, 25, 50, 100, 250, and 500 ng/mL.

Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

HS-SPME is a sensitive and solvent-free extraction technique ideal for volatile compounds like this compound in complex food matrices.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic crimp caps

  • Heating and stirring module for SPME

  • Food sample (e.g., homogenized onion or garlic)

  • Sodium chloride (NaCl)

Protocol:

  • Sample Preparation:

    • Homogenize the food sample to ensure uniformity.

    • Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

    • For liquid samples, pipette a known volume into the vial.

    • Add a known amount of an internal standard if using this quantification method.

    • Add sodium chloride (e.g., 1-2 g) to increase the volatility of the analytes.[9]

  • HS-SPME Extraction:

    • Place the vial in the heating and stirring module.

    • Equilibrate the sample at a specific temperature (e.g., 35-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[9]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.

    • GC Parameters (Example):

      • Injector Temperature: 250°C

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

      • Oven Temperature Program: 40°C (hold 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold 5 min).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Scan Range: m/z 40-300

      • Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound include m/z 154 (molecular ion), 111, and 79.

Quantification Method: External Standard Calibration
  • Inject the prepared working standard solutions into the GC-MS under the same conditions as the samples.

  • Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the food sample by interpolating its peak area on the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Food Sample Homogenization hs_spme HS-SPME Extraction sample->hs_spme standard This compound Reference Standard Solution gcms GC-MS Analysis standard->gcms Calibration Curve Generation hs_spme->gcms quant Quantification (External Standard Calibration) gcms->quant result Result Reporting quant->result

Caption: Experimental workflow for the quantification of this compound in food.

logical_relationship cluster_0 Reference Standard cluster_1 Analytical Method cluster_2 Quantification ref_std This compound (Known Purity & Concentration) cal_curve Calibration Curve ref_std->cal_curve Basis for method Validated GC-MS Method (HS-SPME) method->cal_curve Generates Data for quant_result Accurate Quantification in Food Matrix cal_curve->quant_result Enables

Caption: Logical relationship for accurate quantification using a reference standard.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of unsymmetrical trisulfides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of unsymmetrical trisulfides. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing unsymmetrical trisulfides?

The primary challenges in synthesizing unsymmetrical trisulfides (RS-S-SR') include controlling selectivity to avoid the formation of symmetrical disulfides (RS-SR and R'S-SR') and other polysulfides as byproducts.[1] Many synthetic methods suffer from limitations such as narrow substrate scopes, low yields, and the need for harsh reaction conditions which can be incompatible with sensitive functional groups.[1][2]

Q2: Why is the formation of symmetrical disulfides a common side reaction?

Symmetrical disulfides often form due to scrambling reactions or the decomposition of key intermediates. For instance, reactive persulfide intermediates (RSSH) can partially decompose into thiolates, which can then react to form disulfides.[1] Additionally, traditional methods involving the coupling of two different thiols can easily lead to a statistical mixture of symmetrical and unsymmetrical products.[3][4][5]

Q3: Are unsymmetrical trisulfides stable?

Unsymmetrical trisulfides exhibit moderate stability. They can be sensitive to basic conditions, light, and the presence of nucleophiles like amines, which can lead to degradation to the corresponding disulfides and elemental sulfur.[6] For example, cysteine and glutathione (B108866) trisulfides are unstable under basic conditions due to the deprotonation of their ammonium (B1175870) groups.

Q4: What are some common methods for purifying unsymmetrical trisulfides?

Purification of unsymmetrical trisulfides can be challenging due to their similar polarity to disulfide byproducts.[1] Common purification techniques include column chromatography on silica (B1680970) gel and High-Performance Liquid Chromatography (HPLC).[7][8][9][10] Specific conditions, such as the choice of eluent and column matrix, are critical for successful separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of unsymmetrical trisulfides.

Problem Potential Cause Suggested Solution
Low to No Yield of the Desired Unsymmetrical Trisulfide - Inefficient generation of the persulfide intermediate. - Decomposition of the persulfide intermediate. - Steric hindrance from bulky substrates. - Incorrect choice of sulfur electrophile. - Ensure the base used (e.g., DBU) is fresh and added correctly to promote persulfide formation. - Maintain stable reaction conditions; persulfide stability is key to high yields.[1][2] - For sterically hindered substrates, consider longer reaction times or a more reactive electrophile. - S-succinimide and benzothiazole (B30560) disulfide are often effective electrophiles, while S-nitrosothiols may lead to disulfide formation.[1][2]
Major Product is the Symmetrical Disulfide - Scrambling of the trisulfide product. - Decomposition of the persulfide intermediate to a thiolate. - Use of a strong base with base-sensitive substrates. - Avoid harsh basic conditions that can promote scrambling. The use of a strong base like NaOMe can be problematic for some substrates.[1] - Optimize the reaction conditions to favor the reaction of the persulfide with the electrophile over its decomposition. - Consider methods that utilize milder conditions, such as the Fm-disulfide method.[1][2][11]
Formation of Multiple Polysulfide Byproducts - Use of reagents like sulfur dichloride which can lead to a mixture of polysulfides. - Side reactions with certain functional groups. - Employ methods with higher selectivity, such as those using phosphorodithioic disulfides or S-substituted sulphenylthiosulphates.[6][12][13] - Be aware that sulfur dichloride can react with olefinic, hydroxylic, or aromatic groups, leading to side products.[6]
Difficulty in Purifying the Unsymmetrical Trisulfide - Similar polarity of the desired product and disulfide byproducts. - Decomposition of the product on the chromatography column. - Use high-resolution purification techniques like HPLC. - Carefully select the column and eluent system for column chromatography. Sometimes a non-polar eluent system can improve separation. - Consider converting the trisulfide to a more easily purifiable derivative, followed by regeneration. - For protein-based trisulfides, on-column reduction during Protein A chromatography can be employed to convert trisulfides to disulfides.[7][10]
Product Decomposition Upon Storage - Exposure to light. - Presence of basic impurities. - Inherent instability of the trisulfide. - Store purified trisulfides in the dark at low temperatures.[6] - Ensure the product is free from any basic residues from the reaction or workup. - For biological applications, be mindful of their limited stability in aqueous solutions, especially in the presence of amines.

Quantitative Data Summary

The following table summarizes the reported yields for different unsymmetrical trisulfide synthesis methods, providing a basis for comparison.

Synthetic Method Key Reagents Substrate Scope Reported Yield (%) Reference
9-Fluorenylmethyl (Fm) Disulfides Fm-disulfide, DBU, S-succinimide or benzothiazole disulfideBroad, including L-cysteine derivativesGood to excellent (up to 82%)[1][2]
Phosphorodithioic Disulfides 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane, thiolsAliphatic, aromatic, and L-cysteine derivativesVery good[14][15]
S-Substituted Sulphenylthiosulphates S-substituted sulphenylthiosulphate, thiourea, alkyl electrophilesAlkyl bromides, chlorides, iodides, and tosylatesFavorable[12][13]
Sequential Coupling with Sulfur Dichloride Thiols, sulfur dichlorideGeneralCan be low, with symmetric byproducts[1]

Experimental Protocols

Method 1: Synthesis of Unsymmetrical Trisulfides using 9-Fluorenylmethyl (Fm) Disulfides[1][4]

This method relies on the in-situ generation of a reactive persulfide intermediate from an Fm-disulfide precursor, which is then trapped by a sulfur-based electrophile.

Materials:

  • R-SSFm (9-fluorenylmethyl disulfide precursor)

  • R'-S-LG (Sulfur electrophile, e.g., N-thiosuccinimide or benzothiazole disulfide)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • In a clean, dry flask, dissolve the R-SSFm precursor (1.0 equiv.) and the sulfur electrophile R'-S-LG (1.2 equiv.) in the anhydrous solvent.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add DBU (1.5 equiv.) dropwise to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

Method 2: Synthesis of Unsymmetrical Trisulfides using Phosphorodithioic Acid Derivatives[2][16]

This approach utilizes a phosphorodithioic acid-derived reagent for the efficient synthesis of unsymmetrical trisulfides.

Materials:

  • 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane

  • Thiol (R'-SH)

  • Solvent (e.g., Chloroform)

Procedure:

  • Dissolve the thiol (R'-SH) in the solvent in a reaction vessel.

  • Add a solution of 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane in the same solvent to the thiol solution.

  • Stir the reaction mixture at room temperature.

  • The reaction is typically rapid and can be monitored by TLC.

  • Once the reaction is complete, the mixture can be directly purified by column chromatography to isolate the unsymmetrical trisulfide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve R-SSFm and R'-S-LG add_dbu Add DBU start->add_dbu monitor Monitor by TLC/LC-MS add_dbu->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Isolated Unsymmetrical Trisulfide purify->end

Caption: Experimental workflow for the synthesis of unsymmetrical trisulfides using the Fm-disulfide method.

troubleshooting_logic start Low Yield of Unsymmetrical Trisulfide? check_reagents Check Reagent Quality (DBU, Electrophile) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions major_product Major Product is Symmetric Disulfide? check_reagents->major_product check_conditions->major_product change_base Consider Milder Base major_product->change_base Yes optimize_electrophile Optimize Electrophile Choice major_product->optimize_electrophile Yes purification_issue Difficulty in Purification? major_product->purification_issue No change_base->purification_issue optimize_electrophile->purification_issue hplc Use HPLC for Separation purification_issue->hplc Yes column_optimization Optimize Column Chromatography (Eluent, Stationary Phase) purification_issue->column_optimization Yes success Successful Synthesis purification_issue->success No hplc->success column_optimization->success failure Consult Further Literature

References

Technical Support Center: Prevention of Disulfide and Tetrasulfide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted disulfide and tetrasulfide byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are disulfide and tetrasulfide byproducts, and why are they a concern?

Disulfide byproducts typically refer to incorrect disulfide bond pairings in proteins or peptides with multiple cysteine residues, a phenomenon known as disulfide scrambling.[1] This can lead to misfolded proteins with reduced biological activity and stability.[1][2] Tetrasulfide byproducts are less common but represent the insertion of additional sulfur atoms into a disulfide bond, forming a -S-S-S-S- linkage. These modifications introduce heterogeneity into the final product, which can be a significant concern for therapeutic proteins, potentially affecting efficacy and safety.

Q2: What are the primary causes of disulfide bond scrambling?

Disulfide scrambling is primarily caused by thiol-disulfide exchange reactions, which are accelerated under certain conditions. The main contributing factors are:

  • Presence of free thiol groups: Unpaired cysteine residues can attack existing disulfide bonds, leading to a rearrangement.[3]

  • Alkaline pH: A pH above 7.0 increases the concentration of the highly reactive thiolate anion (S-), which is the primary nucleophile in the exchange reaction.[4][5]

  • Elevated temperatures: Higher temperatures can increase reaction rates and expose previously buried cysteine residues by partial protein unfolding, increasing the risk of scrambling.[3]

  • Denaturing conditions: Denaturants can unfold the protein, making cysteine residues more accessible for unwanted reactions.[3]

Q3: How can I prevent disulfide bond scrambling during my experiments?

Preventing disulfide scrambling involves controlling the factors that promote it. Key strategies include:

  • pH Control: Maintaining a slightly acidic pH (e.g., below 6.5) keeps free thiols in their less reactive protonated state (-SH), significantly suppressing disulfide exchange.[2][6]

  • Alkylation (Capping): Blocking free thiol groups with an alkylating agent is a highly effective method.[3] N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAA) are commonly used to covalently modify free cysteines, preventing them from participating in disulfide exchange.[3]

  • Temperature Control: Performing experiments at lower temperatures (e.g., 4°C) can slow down the rate of disulfide scrambling.[4]

  • Regioselective Disulfide Bond Formation: For complex peptides with multiple disulfide bonds, using orthogonal protecting groups for different cysteine pairs allows for their sequential and controlled oxidation, ensuring correct pairing.[4]

Q4: What leads to the formation of trisulfide and tetrasulfide byproducts?

Trisulfide bonds (-S-S-S-) are most commonly formed when a disulfide bond reacts with hydrogen sulfide (B99878) (H₂S).[2][7] H₂S can be generated from the degradation of cysteine, particularly in cell culture media.[2] This inserts an additional sulfur atom into the disulfide linkage. The formation of tetrasulfide bonds is less well-characterized in proteins but is thought to occur through a similar mechanism involving the reaction of disulfides or trisulfides with persulfides (RSSH) or other polysulfide species.[8][9]

Q5: How can I minimize the formation of trisulfide and tetrasulfide byproducts in recombinant protein production?

Strategies to control these byproducts primarily focus on limiting the availability of reactive sulfur species during cell culture and purification:

  • Control Cysteine Concentration: Since cysteine is a primary source of H₂S, optimizing the cysteine feeding strategy in cell culture can reduce trisulfide formation.[2][7]

  • Use Cysteine Derivatives: Supplementing cell culture media with S-sulfocysteine (SSC) has been shown to reduce trisulfide levels.[10]

  • Purification Strategies: Certain purification conditions can help remove trisulfides. This includes buffer exchange, pH control, and mild reduction steps.[10]

  • Gas Stripping: Stripping the cell culture fluid with nitrogen or argon gas can help remove dissolved H₂S.[2]

Troubleshooting Guides

Problem 1: I'm observing unexpected protein aggregation and loss of activity.
  • Possible Cause: Incorrect disulfide bond formation or scrambling is leading to misfolded and aggregated protein.[1][2]

  • Troubleshooting Steps:

    • Analyze Disulfide Linkages: Use non-reduced peptide mapping with LC-MS to determine if the correct disulfide bonds are present.[11]

    • Check for Free Thiols: Quantify the number of free cysteine residues in your sample. The presence of free thiols indicates a risk of scrambling.

    • Optimize Reaction pH: If your protocol uses a pH above 7, consider lowering it to the 6.0-6.5 range to minimize thiolate anion formation.[2]

    • Implement Alkylation: If your sample contains free thiols and you need to prevent scrambling during analysis, add an alkylating agent like NEM or IAA.[3]

Problem 2: My mass spectrometry data shows unexpected mass additions of +32 Da or +64 Da.
  • Possible Cause: These mass additions likely correspond to the formation of trisulfide (+32 Da) or tetrasulfide (+64 Da) bonds.[12]

  • Troubleshooting Steps:

    • Confirm with MS/MS: Use tandem mass spectrometry to fragment the modified peptide and confirm the location of the polysulfide bond.

    • Review Cell Culture Conditions: Investigate the cysteine concentration and feeding strategy in your cell culture protocol. High levels of cysteine can lead to H₂S production and subsequent trisulfide formation.[2][7]

    • Modify Purification Protocol: Introduce a mild reduction step or adjust the pH during purification to potentially convert trisulfides back to disulfides.[10]

    • Consider Media Additives: Evaluate the use of S-sulfocysteine or other scavengers of H₂S in your cell culture medium.[10]

Data Presentation

Table 1: Key Parameters Influencing Disulfide and Trisulfide Formation

ParameterImpact on Disulfide ScramblingImpact on Trisulfide FormationRecommended Control Measures
pH Increased scrambling at pH > 7.0[3]Higher pH can favor the reaction of H₂S with disulfides.Maintain pH below 6.5 during sample handling and purification.[2][6]
Temperature Increased scrambling at higher temperatures.[3]Can influence the rate of cysteine degradation to H₂S.Perform critical steps at reduced temperatures (e.g., 4°C).[4]
Free Thiols Directly participate in thiol-disulfide exchange, causing scrambling.[3]N/AAlkylate free thiols with NEM or IAA for analytical purposes.[3]
Cysteine Conc. N/AHigh concentrations in cell culture can lead to H₂S production.[2][7]Optimize cysteine feeding strategy; consider using S-sulfocysteine.[2][10]
H₂S Levels N/ADirect precursor for trisulfide formation.[2][7]Strip cell culture with N₂ or Ar gas; use H₂S scavengers.[2]

Experimental Protocols

Protocol 1: Alkylation of Free Thiols to Prevent Disulfide Scrambling

This protocol is designed to block free cysteine residues in a protein sample prior to analysis (e.g., peptide mapping).

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0)

  • N-ethylmaleimide (NEM) stock solution (e.g., 1 M in ethanol (B145695) or water)

  • Desalting column

Methodology:

  • Dissolve the protein sample to a concentration of approximately 1 mg/mL in the denaturing buffer.

  • Add NEM to a final concentration of 20 mM.

  • Incubate the mixture for 30 minutes at room temperature in the dark.

  • Remove excess NEM and denaturant by buffer exchange using a desalting column equilibrated with a suitable buffer for your downstream application (e.g., 50 mM Tris-HCl, pH 8.0 for enzymatic digestion).[4]

Protocol 2: Non-Reduced Peptide Mapping by LC-MS

This protocol provides a general workflow for identifying disulfide linkages.

Materials:

  • Alkylated protein sample (from Protocol 1)

  • Protease (e.g., Trypsin)

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 5% formic acid)

  • LC-MS system

Methodology:

  • Dilute the alkylated protein sample with the digestion buffer to reduce the denaturant concentration if necessary (e.g., Guanidine-HCl should be <0.5 M).

  • Add the protease at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w for trypsin).

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a suitable duration (e.g., 4-16 hours).

  • Stop the digestion by adding the quenching solution to lower the pH.

  • Analyze the resulting peptide mixture by LC-MS/MS. The disulfide-linked peptides will be identified as single precursor ions in the MS1 scan, which then fragment into their constituent peptides upon dissociation in the MS/MS scan.[11]

Visualizations

Disulfide_Scrambling_Pathway Mechanism of Disulfide Scrambling cluster_initial Initial State cluster_transition Transition State cluster_final Scrambled State P1 Protein with Native Disulfide Bond (R1-S-S-R2) TS Thiol-Disulfide Exchange (Nucleophilic Attack) P1->TS Reacts with FreeThiol Free Thiolate (R3-S⁻) FreeThiol->TS P2 Protein with Scrambled Disulfide Bond (R1-S-S-R3) TS->P2 Forms NewFreeThiol New Free Thiolate (R2-S⁻) TS->NewFreeThiol Releases

Caption: Mechanism of Disulfide Scrambling.

Prevention_Workflow Workflow for Preventing Scrambling During Analysis Start Protein Sample (Native + Free Thiols) Denature Denature (e.g., 6M GdHCl) Start->Denature Alkylate Alkylate Free Thiols (e.g., NEM) Denature->Alkylate BufferEx Buffer Exchange (Remove Reagents) Alkylate->BufferEx Digest Non-reducing Proteolytic Digestion BufferEx->Digest Analysis LC-MS/MS Analysis (Stable Disulfides) Digest->Analysis

Caption: Workflow for Preventing Scrambling During Analysis.

Troubleshooting_Guide Troubleshooting Unexpected Disulfide/Polysulfide Byproducts Start Unexpected Byproducts (Aggregation, Mass Shift) CheckMass Analyze by Mass Spec (Non-reduced) Start->CheckMass MassShift Mass Shift of +32 Da or +64 Da? CheckMass->MassShift Scrambling Evidence of Incorrect Pairing? CheckMass->Scrambling MassShift->Scrambling No Polysulfide Likely Trisulfide or Tetrasulfide Formation MassShift->Polysulfide Yes Scrambled Likely Disulfide Scrambling Scrambling->Scrambled Yes ActionPoly Action: - Review Cys levels in media - Optimize purification pH - Consider H2S scavengers Polysulfide->ActionPoly ActionScramble Action: - Control pH (< 6.5) - Reduce temperature - Alkylate free thiols for analysis Scrambled->ActionScramble

Caption: Troubleshooting Unexpected Disulfide/Polysulfide Byproducts.

Polysulfide_Formation_Pathway Proposed Pathway for Trisulfide and Tetrasulfide Formation Cys Cysteine H2S Hydrogen Sulfide (H₂S) Cys->H2S Degradation in cell culture Trisulfide Protein Trisulfide (R-S-S-S-R) H2S->Trisulfide Nucleophilic Attack Disulfide Protein Disulfide (R-S-S-R) Disulfide->Trisulfide Tetrasulfide Protein Tetrasulfide (R-S-S-S-S-R) Trisulfide->Tetrasulfide Further Reaction (Proposed) Persulfide Persulfide Species (R-S-S-H) Persulfide->Tetrasulfide

Caption: Proposed Pathway for Trisulfide and Tetrasulfide Formation.

References

Stability of methyl propyl trisulfide in aqueous solutions and biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl propyl trisulfide. The information is designed to address common challenges encountered during experiments involving its stability in aqueous solutions and biological media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in my experiments?

A1: The stability of this compound, like other organic trisulfides, is primarily influenced by the chemical environment. Key factors include:

  • pH: While specific data for this compound is limited, related biological trisulfides show pH-dependent stability. For instance, cysteine and glutathione (B108866) trisulfides are less stable in alkaline conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition may lead to the release of volatile compounds like sulfur dioxide.[3]

  • Presence of Reducing Agents: Biological thiols, such as glutathione or cysteine, can react with the trisulfide bond, leading to the formation of disulfides and persulfides.[1]

  • Presence of Amines: Amines can induce the rapid degradation of trisulfides into their corresponding disulfides and elemental sulfur.[1][4]

Q2: I'm observing a rapid loss of this compound in my cell culture media. What could be the cause?

A2: Rapid degradation in cell culture media is likely due to the complex composition of the media. Potential causes include:

  • Reaction with Thiols: Cell culture media is often supplemented with amino acids like cysteine, and cells themselves contain high concentrations of glutathione. These thiols can react with and reduce the trisulfide bond of this compound.[1]

  • Amine-Mediated Degradation: The presence of amino acids and other amine-containing compounds in the media can catalyze the degradation of the trisulfide.[1][4]

  • Enzymatic Action: Although less characterized for this specific compound, cellular enzymes may contribute to the metabolism of this compound.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products in aqueous and biological environments are expected to be the corresponding disulfides (methyl propyl disulfide, dimethyl disulfide, dipropyl disulfide) and elemental sulfur.[1][3] Under thermal stress, sulfur dioxide may also be formed.[3]

Q4: How can I analyze the stability of this compound in my samples?

A4: Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the detection and quantification of volatile sulfur compounds like this compound.[3] For enhanced sensitivity, especially with volatile compounds, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be utilized.[3]

Troubleshooting Guides

Problem: Inconsistent results in bioactivity assays.

Potential Cause Troubleshooting Steps
Degradation of Stock Solution Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment. Store stock solutions at -80°C for short-term storage and minimize freeze-thaw cycles.
Rapid Degradation in Assay Buffer/Media Perform a time-course stability study of this compound in your specific assay buffer or cell culture media. Analyze samples at different time points using GC-MS to determine the compound's half-life under your experimental conditions. Consider this degradation rate when interpreting bioactivity data.
Interaction with Assay Components Evaluate potential reactions with other components in your assay, such as reducing agents (e.g., DTT) or other sulfur-containing molecules.

Problem: Precipitate formation in aqueous solutions.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility This compound has low estimated water solubility.[5][6] Ensure the final concentration in your aqueous solution does not exceed its solubility limit. The use of a co-solvent like DMSO or ethanol (B145695) may be necessary, but be mindful of its potential effects on your experimental system.
Formation of Elemental Sulfur Degradation of trisulfides can lead to the formation of elemental sulfur, which is insoluble in water.[1] If a precipitate forms over time, it may be indicative of compound degradation.

Data Presentation: Stability of Related Biological Trisulfides

Table 1: Half-lives of Biological Trisulfides at Different pH Values

TrisulfidepHTemperature (°C)Half-lifeReference
Cysteine Trisulfide7.0Not Specified16.9 days[1]
Cysteine Trisulfide9.0Not Specified11.4 days[1]
Glutathione Trisulfide5.8Not Specified6.3 days[1]
Glutathione Trisulfide7.4Not Specified0.90 days (21.6 h)[1]
Glutathione Trisulfide9.0Not Specified0.79 days (19.0 h)[1]
N-Acetylcysteine TrisulfideAll tested pH valuesNot SpecifiedStable[1]

Table 2: Amine-Induced Degradation of N-Acetylcysteine (NAC) Polysulfides

CompoundAmineTemperature (°C)Half-lifeReference
NAC TrisulfideButylamine3753 minutes[1][4]
NAC TetrasulfideButylamine371.5 minutes[1][4]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Aqueous Buffer

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Test Solutions: Spike the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) with the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to minimize its effect.

  • Incubation: Incubate the test solutions at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the test solution.

  • Sample Quenching/Extraction: Immediately quench any further reaction and extract the remaining this compound. This can be achieved by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, and separating the organic layer.

  • Analysis: Analyze the organic extracts by GC-MS to quantify the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) test_sol Prepare Test Solution (Spike into Aqueous Buffer) stock->test_sol incubate Incubate at 37°C test_sol->incubate sampling Collect Aliquots at Time Points incubate->sampling extract Extract with Ethyl Acetate sampling->extract gcms Analyze by GC-MS extract->gcms data_analysis Calculate Half-Life gcms->data_analysis

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Influencing Factors cluster_products Degradation Products MPTS This compound Disulfides Disulfides MPTS->Disulfides Degrades to Sulfur Elemental Sulfur MPTS->Sulfur Degrades to pH pH pH->MPTS Affects Stability Temp Temperature Temp->MPTS Affects Stability Thiols Thiols (e.g., Glutathione) Thiols->MPTS Reacts with Amines Amines Amines->MPTS Catalyzes Degradation

Caption: Factors influencing this compound stability.

References

Technical Support Center: Analysis of Methyl Propyl Trisulfide by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of methyl propyl trisulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during the analysis of this thermally sensitive organosulfur compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound by GC?

A1: The main challenges in analyzing this compound (MPTS) stem from its thermal lability and the reactivity of its sulfur atoms. These characteristics can lead to several analytical issues, including:

  • Analyte Degradation: MPTS can degrade at high temperatures commonly used in GC inlets, leading to the formation of other sulfur compounds and inaccurate quantification.

  • Peak Tailing: As an active compound, MPTS can interact with active sites within the GC system (e.g., inlet liner, column), resulting in asymmetrical peak shapes.[1][2][3]

  • Poor Reproducibility: Inconsistent sample introduction and degradation can lead to poor reproducibility of results.

  • Contamination and Carryover: Sulfur compounds can be adsorbed onto surfaces in the injection port, leading to carryover in subsequent analyses.[4]

Q2: My chromatogram shows no peak for this compound, or the peak is much smaller than expected. What is the likely cause?

A2: A small or absent peak for this compound is often an indication of analyte degradation in the hot injector. Trisulfides are known to be thermally unstable and can undergo disproportionation or decomposition at elevated temperatures.[5] This can result in the formation of more volatile and/or less volatile sulfur compounds, such as dimethyl disulfide, dipropyl disulfide, and elemental sulfur. Additionally, active sites in the GC inlet can catalytically degrade the analyte.[6]

Q3: I am observing significant peak tailing for my this compound peak. How can I resolve this?

A3: Peak tailing for active compounds like this compound is commonly caused by interactions with active sites in the GC system.[1][2][3] Here are the primary areas to troubleshoot:

  • Inlet Maintenance: The GC inlet is a frequent source of activity. Regularly replace the septum, inlet liner, and O-ring to prevent the accumulation of active sites.[3]

  • Inert Flow Path: Ensure you are using a deactivated inlet liner and a high-quality, inert GC column specifically designed for the analysis of sulfur compounds.

  • Column Contamination: The front end of the GC column can become contaminated with non-volatile residues, creating active sites. Trimming 15-20 cm from the inlet end of the column can often restore peak shape.[3]

  • GC Parameters: Sub-optimal GC method parameters, such as an excessively high inlet temperature or a slow carrier gas flow rate, can contribute to peak tailing.[3]

Q4: What are the expected degradation products of this compound during GC analysis?

A4: While specific studies on the thermal degradation of this compound during GC analysis are not abundant, based on the behavior of other alkyl trisulfides, the likely degradation pathway is disproportionation. This process can lead to the formation of corresponding disulfides and tetrasulfides, as well as other sulfur species. For instance, dimethyl trisulfide (DMTS) has been observed to degrade into dimethyl disulfide (DMDS) and dimethyl tetrasulfide (DM4S) at high temperatures. Therefore, it is reasonable to expect the formation of dimethyl disulfide, dipropyl disulfide, methyl propyl disulfide, and potentially tetrasulfides from the degradation of this compound.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the GC analysis of this compound.

Issue 1: Analyte Degradation / Low Recovery
Symptom Possible Cause Suggested Remedy
Small or no peak for this compound.High Inlet Temperature: The injector temperature is too high, causing thermal decomposition.[5]Lower the inlet temperature in 20°C increments (e.g., start at 250°C and decrease to 200°C or lower) to find the optimal balance between volatilization and degradation.[4]
Appearance of unexpected peaks corresponding to other sulfur compounds (e.g., disulfides).Active Sites in the Inlet: The inlet liner or packing material has active sites that catalyze degradation.Use a deactivated liner, preferably with deactivated glass wool. Consider using a liner with a taper to minimize contact with hot metal surfaces.[3]
Prolonged Residence Time in Inlet: The analyte spends too much time in the hot injector, leading to increased degradation.Increase the carrier gas flow rate to reduce the residence time. For splitless injections, optimize the purge activation time.
Inappropriate Injection Technique: Hot split/splitless injection is causing degradation.Consider using a "cold" injection technique such as a Programmable Temperature Vaporizer (PTV) inlet if available.
Issue 2: Poor Peak Shape (Tailing)
Symptom Possible Cause Suggested Remedy
Asymmetrical peak with a "tail" extending to the right.Contaminated or Active Inlet Liner: The liner has active sites (e.g., silanol (B1196071) groups, metal oxides) that interact with the sulfur atoms.[1][3]Replace the inlet liner with a new, deactivated one. Perform regular inlet maintenance.[3]
Contaminated GC Column: The head of the column is contaminated with non-volatile matrix components.Trim 15-20 cm from the inlet end of the column.[3]
Improper Column Installation: The column is not installed correctly in the inlet or detector, creating dead volume.[2]Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[2]
Sub-optimal Flow Rate: The carrier gas flow rate is too low, leading to increased band broadening.[3]Optimize the carrier gas flow rate for your column dimensions.
Solvent-Phase Mismatch: The polarity of the solvent and the stationary phase are not compatible.[1]If possible, choose a solvent that is more compatible with the stationary phase.

Experimental Protocols

Recommended GC Method for this compound Analysis

This protocol is a starting point and should be optimized for your specific instrument and application.

Parameter Recommended Setting Justification
Inlet Split/SplitlessAllows for flexibility based on sample concentration.
Inlet Temperature 200 - 250 °C (start at 220°C and optimize)Balances efficient volatilization with minimizing thermal degradation.
Liner Deactivated, single taper with deactivated glass woolCrucial for preventing analyte degradation and peak tailing.[3]
Injection Mode Split (e.g., 20:1) or SplitlessUse split for higher concentrations to minimize inlet residence time. Use splitless for trace analysis.
Carrier Gas Helium or HydrogenInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow for a 0.25 mm ID column)Optimal flow rate prevents band broadening.[3]
Column Inert, low-bleed column (e.g., DB-5ms, HP-5ms, or a specialized sulfur column) 30 m x 0.25 mm ID, 0.25 µm film thicknessAn inert column is essential to prevent interactions with the analyte.
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)A low initial temperature helps to focus the analyte at the head of the column, improving peak shape.[3]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides positive identification, while FID offers good sensitivity.
Solvent Delay (for MS) 3 - 5 minTo protect the filament from the solvent peak.

Visual Troubleshooting Workflows

degradation_troubleshooting start Symptom: Low or No MPTS Peak inlet_temp High Inlet Temperature? start->inlet_temp active_sites Active Sites in Inlet? inlet_temp->active_sites No lower_temp Action: Lower Inlet Temperature (20°C increments) inlet_temp->lower_temp Yes residence_time Long Inlet Residence Time? active_sites->residence_time No deactivated_liner Action: Use Deactivated Liner and Perform Maintenance active_sites->deactivated_liner Yes increase_flow Action: Increase Carrier Gas Flow / Optimize Purge Time residence_time->increase_flow Yes end Problem Resolved lower_temp->end deactivated_liner->end increase_flow->end

Caption: Troubleshooting workflow for low or no this compound peak.

peaktailing_troubleshooting start Symptom: Peak Tailing inlet_activity Inlet Contamination / Activity? start->inlet_activity column_issue Column Contamination / Improper Installation? inlet_activity->column_issue No inlet_maintenance Action: Perform Inlet Maintenance (Replace Liner, Septum) inlet_activity->inlet_maintenance Yes flow_rate Sub-optimal Flow Rate? column_issue->flow_rate No trim_reinstall Action: Trim/Reinstall Column column_issue->trim_reinstall Yes optimize_flow Action: Optimize Flow Rate flow_rate->optimize_flow Yes end Problem Resolved inlet_maintenance->end trim_reinstall->end optimize_flow->end

Caption: Troubleshooting workflow for this compound peak tailing.

References

Purification techniques for isolating methyl propyl trisulfide from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of methyl propyl trisulfide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: Common impurities depend on the synthetic route, but often include unreacted starting materials such as methyl thiol and propyl thiol, as well as side products like dimethyl disulfide, dipropyl disulfide, dimethyl trisulfide, dipropyl trisulfide, and higher polysulfides.[1][2] The reaction of a thiol with a disulfide can lead to the formation of unsymmetrical disulfides, which could also be present as impurities.

Q2: What are the recommended purification techniques for isolating this compound?

A2: The primary methods for purifying this compound are flash column chromatography and fractional distillation under reduced pressure. For very high purity requirements, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: How can I effectively remove unreacted thiols from my crude product?

A3: Unreacted thiols can often be removed by washing the crude reaction mixture with a mild aqueous base, such as a 5% sodium bicarbonate solution. This will deprotonate the thiols, forming water-soluble thiolates that can be separated in the aqueous layer. Ensure the product is then washed with brine and thoroughly dried before proceeding with further purification.

Q4: Is this compound stable during purification?

A4: this compound is reasonably stable, but can undergo disproportionation to the corresponding disulfide and tetrasulfide, especially at elevated temperatures. Therefore, it is advisable to use lower temperatures during distillation (under vacuum) and to avoid prolonged exposure to high heat. Trisulfide metathesis can also occur, particularly in the presence of certain reagents or conditions.

Troubleshooting Guides

Flash Column Chromatography

Problem: Poor separation of this compound from disulfide and other polysulfide impurities.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all sulfur compounds to elute together. Start with a non-polar solvent system, such as hexanes or heptane, and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether. An Rf value of ~0.3 for this compound on a TLC plate is a good starting point.[3]
Column Overloading Too much crude material on the column will lead to broad peaks and poor resolution. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel.
Improper Column Packing Channels or cracks in the silica gel bed will result in a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[3][4]
Co-elution of Impurities The disulfide and other polysulfide analogs may have very similar polarities to the desired trisulfide. In this case, a very slow gradient elution or the use of a different stationary phase (e.g., silver nitrate (B79036) impregnated silica gel) may be necessary to improve separation.

Problem: The purified this compound contains silica gel.

Possible Cause Solution
Fine Silica Particles in Eluent Very fine silica particles may have passed through the column frit or cotton plug.
Filter the collected fractions containing the product through a syringe filter (e.g., 0.45 µm PTFE) before concentrating the solvent.
Improper Column Packing If a cotton plug is used, ensure it is packed tightly enough to retain the silica. A layer of sand on top of the silica gel can also help prevent disturbance of the stationary phase during solvent addition.[3]
Distillation

Problem: The product decomposes during distillation.

Possible Cause Solution
Distillation Temperature is Too High This compound can decompose at its atmospheric boiling point (~220 °C).[5]
Perform the distillation under reduced pressure to lower the boiling point. A high-vacuum system is recommended.
Prolonged Heating Extended heating, even at lower temperatures, can lead to degradation.
Ensure the distillation apparatus is set up for efficient heating and collection to minimize the distillation time. Use a heating mantle with good temperature control.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent. Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase (e.g., by adding 1-5% diethyl ether or dichloromethane to the hexanes).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or a purified fraction in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Conditions (Illustrative):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Illustrative):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify this compound and potential impurities based on their retention times and mass spectra. The NIST database can be a valuable resource for spectral comparison.[6]

Quantitative Data Summary

The following tables provide illustrative data for typical purification outcomes. Actual results may vary depending on the specific reaction conditions and purification setup.

Table 1: Comparison of Purification Techniques

Technique Typical Purity (%) Typical Yield (%) Throughput Cost
Flash Column Chromatography90-9860-85ModerateLow
Fractional Distillation95-9970-90HighLow
Preparative RP-HPLC>9940-70LowHigh

Table 2: Illustrative GC-MS Analysis of a Crude Reaction Mixture

Retention Time (min) Compound Relative Abundance (%)
5.2Dimethyl Disulfide5
7.8Methyl Propyl Disulfide15
9.5Dipropyl Disulfide10
11.2 This compound 60
12.5Dipropyl Trisulfide5
13.8Higher Polysulfides5

Visualizations

PurificationWorkflow start Crude Reaction Mixture wash Aqueous Wash (e.g., NaHCO3) start->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice flash_chrom Flash Column Chromatography purification_choice->flash_chrom Moderate Scale, Good Resolution distillation Vacuum Distillation purification_choice->distillation Large Scale, Boiling Point Difference hplc Preparative RP-HPLC purification_choice->hplc High Purity, Small Scale analysis Purity Analysis (GC-MS, NMR) flash_chrom->analysis distillation->analysis hplc->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic start Poor Separation in Flash Chromatography check_rf Check TLC Rf of Product start->check_rf adjust_solvent Decrease Solvent Polarity check_rf->adjust_solvent Rf > 0.4 check_loading Review Column Loading check_rf->check_loading Rf is optimal (0.2-0.4) success Improved Separation adjust_solvent->success reduce_load Decrease Amount of Crude Material check_loading->reduce_load Overloaded check_packing Inspect Column Packing check_loading->check_packing Loading is appropriate reduce_load->success repack_column Repack Column Carefully check_packing->repack_column Cracks or Channels Present repack_column->success

Caption: Troubleshooting logic for poor separation in flash chromatography.

References

Improving the extraction efficiency of methyl propyl trisulfide from plant materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of methyl propyl trisulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving extraction efficiency from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant materials can it be extracted?

A1: this compound is a volatile organosulfur compound, a key contributor to the characteristic aroma and flavor of plants in the Allium genus.[1][2] It is formed through enzymatic reactions when the plant's cells are disrupted.[2] The most common sources for extraction include garlic (Allium sativum), onions (Allium cepa), and leeks (Allium ampeloprasum).[1][2][3]

Q2: Which extraction method provides the highest yield of this compound?

A2: The yield can vary significantly based on the method and plant material. Supercritical Fluid Extraction (SFE) with CO2 is highly efficient and selective for organosulfur compounds, with yields from garlic reported between 0.65% and 1.0%.[4][5] Conventional solvent extraction using ethanol (B145695) has reported higher total extract yields (around 5.5%), but it is less selective than SFE, meaning the final extract contains more non-target compounds.[4][5] Advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are also known to increase yields and reduce extraction times.[6][7]

Q3: How can I confirm the presence and quantity of this compound in my extract?

A3: The primary analytical method for identifying and quantifying volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] For enhanced sensitivity, especially with low concentrations, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is recommended.[1][8] High-Performance Liquid Chromatography (HPLC) can also be utilized for the analysis of related sulfur compounds.[9][10]

Q4: What are the critical stability and storage considerations for this compound?

A4: Trisulfides are known to be relatively unstable and can be susceptible to degradation under certain conditions.[1] Exposure to high temperatures, extreme pH, and light can lead to decomposition.[6][11] Therefore, it is crucial to use extraction methods that avoid excessive heat, such as Supercritical Fluid Extraction (SFE) or performing solvent extractions at controlled, lower temperatures.[6][12] Crude extracts and purified compounds should be stored in sealed, dark glass vials at low temperatures (e.g., 4°C) to minimize degradation.[2]

Q5: Which extraction method is considered the most environmentally friendly or "green"?

A5: Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is widely regarded as a green technology.[12] CO2 is non-toxic, non-flammable, and easily removed from the final product, leaving no harmful solvent residues.[12] Other modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are also considered greener alternatives to traditional solvent extraction because they significantly reduce the consumption of organic solvents.[7][11][13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or Inconsistent Crude Extract Yield

Q: My initial extraction is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yield is a common problem that can be traced to several factors related to the raw material, solvent choice, and extraction method.[6][14]

  • Possible Cause 1: Inefficient Material Preparation. The surface area of the plant material is critical for solvent penetration.

    • Solution: Ensure the plant material is finely and consistently ground to a powder to maximize the surface area available for extraction. For fresh materials, ensure thorough chopping or grinding to disrupt cell walls.[2][6]

  • Possible Cause 2: Suboptimal Solvent Selection. The chosen solvent may not have the correct polarity to effectively solubilize this compound.

    • Solution: Conduct small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, dichloromethane (B109758), ethanol).[6][15] Dichloromethane and ethanol have been shown to be effective for organosulfur compounds.[2][4] Using co-solvents can also enhance efficiency.[6]

  • Possible Cause 3: Inefficient Extraction Method. Simple methods like maceration can be slow and inefficient.[6][7]

    • Solution: Consider more advanced techniques. Soxhlet extraction improves solvent efficiency, but the heat can cause degradation.[11] For thermally sensitive compounds, SFE, UAE, or MAE are superior choices that can significantly boost yield and reduce extraction time.[6][12]

  • Possible Cause 4: Insufficient Extraction Parameters (Time, Temperature, Pressure).

    • Solution: Systematically optimize your parameters. For SFE, increasing pressure (up to 400 bar) has been shown to increase yield.[4][5] For solvent extraction, ensure sufficient time is allowed for the solvent to penetrate the matrix (e.g., 24 hours for maceration).[2] For MAE, parameters like microwave power and time are critical.[13]

G start Start: Low Extraction Yield q1 Is plant material finely and consistently ground? start->q1 sol1 Action: Grind material to a fine, consistent powder. q1->sol1 No q2 Is the solvent system optimal? q1->q2 Yes sol1->q2 sol2 Action: Test solvents of varying polarities (e.g., Dichloromethane, Ethanol). Consider co-solvents. q2->sol2 No q3 Are extraction parameters (time, temp, pressure) optimized? q2->q3 Yes sol2->q3 sol3 Action: Increase extraction time or pressure (for SFE). Optimize temperature to balance yield and degradation. q3->sol3 No q4 Is the method efficient? q3->q4 Yes sol3->q4 sol4 Action: Switch to a more advanced method like SFE, UAE, or MAE. q4->sol4 No end Improved Yield q4->end Yes sol4->end

Caption: Troubleshooting workflow for low extraction yield.

Problem 2: Suspected Compound Degradation

Q: My extract has a weak aroma or analysis shows low purity. I suspect the this compound is degrading. What should I do?

A: Thermal degradation is a significant risk, especially with methods that use heat, such as Soxhlet or steam distillation.[6][11]

  • Possible Cause 1: High Extraction Temperature. Many organosulfur compounds are sensitive to heat.

    • Solution: If using Soxhlet, switch to a solvent with a lower boiling point to reduce the extraction temperature.[6] Better yet, transition to a non-thermal or low-temperature method like Supercritical Fluid Extraction (SFE), which operates at mild temperatures (35-50°C) and protects against oxidation.[4][5][12]

  • Possible Cause 2: pH Instability. The pH of the extraction medium can affect the stability of the target compound.

    • Solution: If using aqueous or polar solvents, consider using buffers to control the pH during the extraction process.[6]

  • Possible Cause 3: Oxidative Degradation. Exposure to oxygen, especially at elevated temperatures, can degrade trisulfides.

    • Solution: SFE is advantageous as the CO2 environment prevents exposure to oxygen.[12] When using other methods, consider degassing your solvent or adding antioxidants to the extraction mixture to protect the compound.[6]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to help in method selection and optimization.

Table 1: Supercritical Fluid Extraction (SC-CO2) of Garlic

ParameterValue RangeOptimal ConditionReference(s)
Yield 0.65 - 1.0%~1.0%[4][5]
Temperature 35 - 60°C35 - 50°C[4][5]
Pressure 150 - 400 bar300 - 400 bar[4][5]
Advantages High selectivity, no solvent residue, low temperature-[4][12]

Table 2: Conventional Solvent & Steam Extraction

MethodSolvent / MediumKey ParametersYieldReference(s)
Solvent Extraction EthanolStirred Tank5.5% (less selective)[4][5]
Solvent Extraction Dichloromethane2:1 solvent:sample (v/w), 24h macerationNot specified[2]
Steam Distillation Water/Steam2.5 - 3 hours distillation timeNot specified[2]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Garlic

This protocol is based on optimized parameters for extracting organosulfur compounds.

  • Material Preparation: Dry fresh garlic cloves and grind them into a fine powder.

  • Apparatus Setup: Load approximately 100 g of the garlic powder into the extractor vessel of the SFE pilot plant.

  • Parameter Setting:

    • Set the extractor temperature to 40°C .

    • Set the pressure to 350 bar .

    • Set the separator temperature to 307 K (34°C) .

  • Extraction Process:

    • Introduce supercritical CO2 into the extractor at a constant flow rate (e.g., 170 g/min ).[12]

    • Run the extraction for a period of 180 minutes .[12]

    • The extract is collected in the separator as the CO2 expands and loses its solvent power.

  • Collection & Storage: Collect the resulting oleoresin from the separator. Store the extract in a sealed, dark glass vial at 4°C.

Protocol 2: Solvent Extraction with Dichloromethane

This protocol describes a standard maceration technique.

  • Material Preparation: Finely chop 500 g of fresh onions or garlic.[2]

  • Extraction Process:

    • Place the chopped material into a large, sealed flask.

    • Add dichloromethane to achieve a 2:1 solvent-to-sample ratio (v/w), ensuring the plant material is fully submerged.[2]

    • Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.[2]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure. Crucially, maintain a water bath temperature below 40°C to prevent thermal degradation. [2]

  • Storage: Store the concentrated crude extract in a sealed, dark glass vial at 4°C.[2]

G cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Purification cluster_3 Analysis & Storage plant_material Plant Material (e.g., Garlic, Onion) preparation Grinding / Chopping plant_material->preparation extraction Extraction (SFE, Solvent, etc.) preparation->extraction filtration Filtration / Concentration extraction->filtration purification Purification (e.g., Chromatography) filtration->purification analysis Analysis (GC-MS) purification->analysis storage Storage (4°C, Dark Vial) analysis->storage

Caption: General experimental workflow for extraction.

References

Technical Support Center: Addressing Catalyst Poisoning in the Synthesis of Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning during the synthesis of sulfur-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning include:

  • A significant and often rapid decrease in reaction rate or a complete halt in reactant conversion.

  • A decline in product selectivity, leading to the formation of unwanted byproducts.

  • The necessity for more extreme reaction conditions, such as higher temperatures or pressures, to achieve the same results as with a fresh catalyst.

  • Observable changes in the physical appearance of the catalyst, such as a change in color or aggregation.[1]

Q2: Which catalysts are most susceptible to poisoning by sulfur compounds?

A2: Noble metal catalysts are particularly vulnerable to sulfur poisoning. These include palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni) catalysts, which are commonly used in hydrogenation and other synthetic transformations.[1][2][3]

Q3: What are the primary mechanisms of sulfur-induced catalyst deactivation?

A3: Sulfur compounds deactivate catalysts through several mechanisms:[4][5]

  • Sulphidation: Direct adsorption of sulfur onto the catalyst's active metal sites, forming strong metal-sulfur bonds that block reactants.[2][4][6]

  • Sulphatization: In oxidizing environments, sulfur species can form sulfates on the catalyst surface or support, which can also block active sites.

  • Alteration: The presence of sulfur can modify the electronic properties of the catalyst, reducing its activity.

  • Coke Formation: A poisoned catalyst can become more prone to the formation of carbonaceous deposits (coke), which further block active sites.[4][5]

Q4: Can a sulfur-poisoned catalyst be regenerated?

A4: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The success of regeneration depends on the severity of the poisoning, the type of catalyst, and the regeneration method used. Common techniques include thermal treatment and chemical washing.[7][8]

Troubleshooting Guides

Issue 1: Sudden Drop in Reaction Conversion

Symptom: Your reaction, which was proceeding smoothly, shows a sudden and sharp decrease in the conversion of the starting material.

Possible Cause: This is a classic sign of acute catalyst poisoning, likely due to the introduction of a sulfur-containing impurity.

Troubleshooting Steps:

  • Analyze Feedstock and Solvents:

    • Use analytical techniques like gas chromatography with a sulfur-selective detector (GC-SCD) or inductively coupled plasma mass spectrometry (ICP-MS) to test your starting materials, reagents, and solvents for trace sulfur compounds.

    • Common culprits include thiols, thioethers, and thiophenes.[3]

  • Purify the Feedstock:

    • If sulfur impurities are detected, implement a purification step. This could involve passing the liquid feedstock through a guard bed of activated carbon or a specific adsorbent designed to trap sulfur compounds before the reaction.[7][9]

  • Evaluate Hydrogen Source:

    • If using hydrogen gas, ensure it is of high purity. Carbon monoxide and sulfur compounds can be present in lower-grade hydrogen and act as catalyst poisons.[3]

Issue 2: Gradual Decline in Catalyst Performance Over Several Runs

Symptom: You observe a slow but steady decrease in catalyst activity and/or selectivity with each subsequent use of a recycled catalyst.

Possible Cause: This suggests a cumulative, low-level poisoning effect or the buildup of non-regenerable sulfur species.

Troubleshooting Steps:

  • Implement a Regeneration Protocol:

    • Between cycles, attempt to regenerate the catalyst. The appropriate method will depend on the catalyst type (see Experimental Protocols section).

    • For example, a sulfur-poisoned palladium catalyst can often be regenerated by thermal treatment in an inert or reducing atmosphere.[10][11]

  • Optimize Reaction Conditions:

    • Increasing the reaction temperature can sometimes mitigate the effects of sulfur poisoning by increasing the rate of desorption of some sulfur species.[7] However, be mindful that higher temperatures can also lead to catalyst sintering.

  • Consider a More Robust Catalyst:

    • If regeneration is ineffective, consider switching to a more sulfur-tolerant catalyst formulation. This may involve using catalysts with promotors like molybdenum or catalysts with protective coatings.[7][9]

Data Presentation: Quantitative Impact of Sulfur Poisoning

The following tables summarize the quantitative effects of sulfur compounds on various catalysts.

Table 1: Effect of H₂S Concentration on Catalyst Activity

CatalystH₂S ConcentrationTemperature (°C)Effect on ActivityReference
1.5% Pt/γ-Al₂O₃750 ppm (pretreatment)400Deactivated for CO oxidation, promoted for propane (B168953) oxidation[12]
0.5%Pt–25%Co/Al₂O₃1.0 ppm220Initial deactivation rate 2.0–2.4 times higher than without H₂S[13]
Ni foil36-71 ppb350>50-fold decrease in methanation activity[2]
Ni-based20-150 ppm700-900Deactivation is strongly dependent on temperature and H₂S concentration[14]

Table 2: Effect of SO₂ on Palladium Catalyst Performance

CatalystSO₂ ConcentrationTemperature (°C)Effect on Methane OxidationReference
Pd/Al₂O₃100 ppm400Light-off temperature shifts 50-100°C higher[15]
Pd/Al₂O₃2.5 ppm450Noticeable decline in activity after 5 minutes[16]
Pd-based~1-5 ppmN/ARapid deactivation[5]

Experimental Protocols

Protocol 1: Feedstock Desulfurization using Adsorption

This protocol describes a general method for removing trace sulfur impurities from a liquid feedstock before it enters the reactor.

Materials:

  • Glass column

  • Activated carbon or other suitable adsorbent (e.g., silica (B1680970) gel impregnated with a metal oxide)

  • Sulfur-contaminated liquid feedstock

  • Collection flask

Procedure:

  • Pack the glass column with the chosen adsorbent material.

  • Slowly pass the liquid feedstock through the column under gravity or with gentle pressure.

  • Collect the purified feedstock in the collection flask.

  • Analyze a small sample of the purified feedstock to confirm the removal of sulfur compounds to the desired level.

  • The adsorbent may be regenerated by washing with a suitable solvent or by thermal treatment, depending on the adsorbent type.

Protocol 2: Thermal Regeneration of a Poisoned Palladium Catalyst

This protocol outlines a general procedure for the thermal regeneration of a sulfur-poisoned palladium catalyst.

Materials:

  • Tube furnace with temperature control

  • Quartz tube

  • Inert gas (e.g., Nitrogen, Argon) or a reducing gas mixture (e.g., 5% H₂ in N₂)

  • Poisoned palladium catalyst

Procedure:

  • Place the poisoned catalyst in the quartz tube and position it within the tube furnace.

  • Purge the system with an inert gas for 15-30 minutes to remove any air.

  • Begin heating the furnace to the target regeneration temperature. A typical range for palladium catalysts is 300-400°C.[17] The heating rate should be controlled, for instance, at less than 10°C/h.[17]

  • Hold the catalyst at the target temperature for a specified duration, typically 2-3 hours.[17]

  • After the regeneration period, cool the furnace down to room temperature under the inert or reducing gas flow.

  • Once at room temperature, the regenerated catalyst can be carefully removed and stored under an inert atmosphere until its next use.

Protocol 3: Steam Regeneration of a Poisoned Nickel Catalyst

This protocol provides a general method for regenerating a sulfur-poisoned nickel-based catalyst using steam.

Materials:

  • Reactor system capable of handling high temperatures and steam

  • Steam generator

  • Poisoned nickel catalyst

Procedure:

  • Load the poisoned catalyst into the reactor.

  • Heat the reactor to a temperature above 700°C. Sulfur poisoning of nickel catalysts is generally considered reversible above this temperature.[18]

  • Introduce a continuous flow of steam over the catalyst bed. The presence of hydrogen can impede sulfur removal, so a complete gas atmosphere without added hydrogen is advisable.[18]

  • Continue the steam treatment until the concentration of H₂S in the outlet gas stream decreases to a stable, minimal value.[18]

  • After regeneration, the catalyst may need to be re-reduced with hydrogen before being used in the next reaction.

Visualizations

CatalystPoisoningWorkflow Troubleshooting Workflow for Catalyst Deactivation start Reaction Shows Decreased Activity check_feedstock Analyze Feedstock for Sulfur Impurities start->check_feedstock sulfur_present Sulfur Detected? check_feedstock->sulfur_present purify Implement Feedstock Purification (e.g., Adsorption Column) sulfur_present->purify Yes no_sulfur Check Other Poison Sources (e.g., CO in H₂ stream) sulfur_present->no_sulfur No regenerate Attempt Catalyst Regeneration (Thermal or Chemical) purify->regenerate no_sulfur->regenerate activity_restored Activity Restored? regenerate->activity_restored reuse_catalyst Reuse Catalyst activity_restored->reuse_catalyst Yes replace_catalyst Consider New or More Sulfur-Tolerant Catalyst activity_restored->replace_catalyst No

Caption: A logical workflow for troubleshooting catalyst deactivation.

SulfurPoisoningMechanisms Mechanisms of Sulfur-Induced Catalyst Deactivation cluster_mechanisms Deactivation Pathways sulfur_source Sulfur Compounds in Feedstock (H₂S, Thiophenes, etc.) active_site Active Catalyst Site (e.g., Pd, Pt, Ni) sulfur_source->active_site Interaction sulphidation Sulphidation (Strong M-S Bond Formation) active_site->sulphidation electronic_effect Electronic Alteration active_site->electronic_effect site_blocking Physical Site Blocking sulphidation->site_blocking coke_formation Increased Coke Formation site_blocking->coke_formation deactivated_catalyst Deactivated Catalyst (Reduced Activity & Selectivity) site_blocking->deactivated_catalyst electronic_effect->deactivated_catalyst coke_formation->deactivated_catalyst

Caption: Pathways of catalyst deactivation by sulfur compounds.

RegenerationCycle Catalyst Regeneration Cycle active_catalyst Active Catalyst reaction Synthesis Reaction active_catalyst->reaction Used in poisoned_catalyst Poisoned Catalyst reaction->poisoned_catalyst Results in regeneration Regeneration Process (e.g., Thermal, Steam) poisoned_catalyst->regeneration Treated by regeneration->active_catalyst Restores Activity

Caption: A simplified cycle of catalyst use and regeneration.

References

Technical Support Center: Minimizing Thermal Degradation of Trisulfides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental preparation of samples containing trisulfides.

Frequently Asked Questions (FAQs)

Q1: What are trisulfides and why are they a concern in my samples?

Trisulfides are a post-translational modification of proteins where a disulfide bond is converted into a trisulfide bond (-S-S-S-).[1] They are considered a product-related impurity in biopharmaceuticals that can impact product heterogeneity.[2][3] While they may not always affect the biological activity of the protein, their presence can interfere with certain drug conjugation chemistries and is an indicator of process variability.[3][4] Therefore, accurate detection and quantification are crucial for ensuring product quality and consistency.[2]

Q2: What are the primary factors that lead to trisulfide degradation during sample preparation?

The main factors contributing to trisulfide degradation are:

  • Elevated Temperatures: Trisulfides are thermally labile. For instance, while dimethyl trisulfide shows no degradation at 4°C and 22°C over a year, 70% of it degrades when heated to 34°C.[5] N-acetylcysteine (NAC) trisulfide is stable at 40°C for 10 days but degrades by 74% in 3 days at 60°C.[5][6]

  • Alkaline pH: Trisulfides are generally less stable in alkaline environments.[5] Cysteine trisulfide is more stable at a pH of 5.8 than at pH 7.0 or 9.0.[5][6] Similarly, glutathione (B108866) trisulfide is more stable in acidic conditions.[6]

  • Presence of Amines: Primary and tertiary amines, which are abundant in biological systems, can rapidly degrade trisulfides to the corresponding disulfide and elemental sulfur.[5]

  • Reducing Agents: Exposure to reducing agents can break the native disulfide and trisulfide bonds, leading to their loss.[7]

Q3: What is the distinction between trisulfide degradation and disulfide scrambling?

Trisulfide degradation refers to the conversion of a trisulfide bond into a disulfide bond and other byproducts. In contrast, disulfide scrambling is the rearrangement of native disulfide bonds, which can occur when free thiol groups are present in the sample, especially under neutral to alkaline pH and at elevated temperatures.[7][8] While distinct processes, the conditions that promote disulfide scrambling (alkaline pH, high temperature) can also contribute to trisulfide degradation.[5][7] Therefore, methods to prevent disulfide scrambling are often beneficial for preserving trisulfides.

Q4: What is the recommended storage temperature for my trisulfide-containing samples?

For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is advisable.[9][10] Studies have shown that diallyl trisulfide (DATS) is stable at 4°C for 3 months, while degradation is observed at room temperature (25°C) and 35°C.[5] Similarly, dimethyl trisulfide is stable at 4°C and 22°C for over a year.[5]

Q5: What is the optimal pH range to maintain trisulfide stability during sample preparation?

A slightly acidic pH is generally recommended to maintain trisulfide stability and prevent disulfide scrambling.[7][11] For instance, cysteine trisulfide shows less than 3% degradation over 9 days at a pH of 5.8.[5][6] For analyses like non-reducing peptide mapping, sample digestion at a low pH (e.g., 2.0 or 5.4) is used to suppress disulfide scrambling and other modifications.[12][13]

Q6: How can I prevent disulfide scrambling, and will this help preserve my trisulfides?

The most effective way to prevent disulfide scrambling is by "capping" or alkylating free thiol groups with reagents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAA).[8][11] This prevents them from attacking existing disulfide and trisulfide bonds.[8] Since the conditions that favor disulfide scrambling (alkaline pH, elevated temperature) also promote trisulfide degradation, preventing the former is beneficial for the latter.[5][7]

Q7: What are the recommended analytical techniques for trisulfide analysis?

Liquid chromatography-mass spectrometry (LC-MS) based methods are commonly used for the characterization and quantification of trisulfides.[14] Non-reducing peptide mapping is a key technique.[15][16] MALDI-TOF/TOF mass spectrometry has also been employed for the rapid analysis of trisulfide formation.[4] For volatile trisulfides, gas chromatography-mass spectrometry (GC-MS) can be used.[17][18]

Troubleshooting Guides

Problem: I am observing a loss of my trisulfide peak/signal during analysis.

  • Possible Cause 1: Thermal Degradation.

    • Solution: Ensure that the sample is kept cool throughout the preparation process. Use pre-chilled buffers and vials, and perform sample preparation steps on ice whenever possible. Avoid any prolonged exposure to room temperature or higher.[5][19] Check the temperature settings of your autosampler and column compartment on your analytical instrument.

  • Possible Cause 2: Alkaline pH.

    • Solution: Verify the pH of all buffers and solutions used in your sample preparation. Maintain a slightly acidic pH (ideally below 7.0) to minimize degradation.[5][6][7]

  • Possible Cause 3: Presence of Reducing Agents.

    • Solution: Ensure that no reducing agents (e.g., DTT, TCEP) are present in your sample or buffers, unless intentionally used for specific experimental purposes.

Problem: I am observing an increase in disulfide peaks that corresponds to a decrease in trisulfide peaks.

  • Possible Cause 1: Conversion of Trisulfides to Disulfides.

    • Solution: This is a common degradation pathway.[5] Review your sample handling procedure for potential exposure to heat, alkaline pH, or amines, as these can accelerate this conversion.[5][6] Implementing stricter temperature and pH control should help mitigate this issue.

  • Possible Cause 2: Disulfide Scrambling.

    • Solution: If free thiols are present in your sample, they can attack trisulfide bonds, leading to the formation of new disulfide bonds. Consider adding an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAA) to cap the free thiols and prevent this reaction.[8][11]

Problem: My results for trisulfide content are inconsistent between replicates.

  • Possible Cause 1: Variable Sample Handling.

    • Solution: Inconsistent timing of sample preparation steps or temperature fluctuations can lead to variable degradation rates. Standardize your workflow to ensure each replicate is treated identically.[9][20]

  • Possible Cause 2: Sample Heterogeneity.

    • Solution: Ensure your sample is thoroughly mixed before taking aliquots for analysis.

Quantitative Data Summary

Table 1: Thermal Stability of Various Trisulfides

CompoundTemperatureDurationDegradationDegradation Products
Dimethyl trisulfide (DMTS)4°C and 22°C1 yearNo degradationN/A
Dimethyl trisulfide (DMTS)34°C1 year70%Dimethyl disulfide, dimethyl tetrasulfide, dimethyl pentasulfide
Diallyl trisulfide (DATS)4°C3 monthsNo degradationN/A
Diallyl trisulfide (DATS)Room Temperature3 months11%Not specified
Diallyl trisulfide (DATS)35°C3 months30%Not specified
N-acetylcysteine (NAC) trisulfide40°C10 daysNo noticeable degradationN/A
N-acetylcysteine (NAC) trisulfide60°C3 days74%NAC disulfide and sulfur

Data sourced from[5][6].

Table 2: Effect of pH on the Stability of Cysteine and Glutathione Trisulfides

CompoundpHDurationDegradationEstimated Half-life
Cysteine trisulfide5.89 days<3%Not determined
Cysteine trisulfide7.013 days~50%16.9 days
Cysteine trisulfide9.013 days~60%11.4 days
Glutathione trisulfide5.810 days71%6.3 days
Glutathione trisulfide7.49 days79%0.90 days
Glutathione trisulfide9.09 days81%0.79 days

Data sourced from[5][6].

Table 3: Half-life of Trisulfides in the Presence of Amines

TrisulfideAmineEstimated Half-life
N-acetylcysteine (NAC) trisulfideButylamine53 minutes
N-acetylcysteine (NAC) trisulfideTriethylamine2.2 hours
Glutathione trisulfideButylamineNot specified (29% degradation in 30 min)
Glutathione trisulfideTriethylamineNot specified (14% degradation in 30 min)

Data sourced from[5][6].

Experimental Protocols

Protocol 1: General Best Practices for Handling Trisulfide-Containing Samples

  • Sample Collection and Storage:

    • Collect samples in appropriate, clearly labeled containers.[9][20]

    • Immediately after collection, chill the samples to <6°C.[19]

    • For short-term storage, maintain samples at 4°C.

    • For long-term storage, freeze samples at -20°C or below.[10]

  • Sample Preparation Environment:

    • Perform all sample preparation steps in a controlled, cool environment (e.g., on ice or in a cold room).

    • Use pre-chilled buffers, reagents, and equipment.

  • Buffer Conditions:

    • Maintain a slightly acidic pH (e.g., 5.0-6.5) for all buffers and solutions to minimize trisulfide degradation and disulfide scrambling.[5][7]

  • Minimizing Disulfide Scrambling:

    • If free thiols are a concern, consider adding an alkylating agent such as N-ethylmaleimide (NEM) or iodoacetamide (IAA) to your sample preparation workflow.[8]

Protocol 2: Sample Preparation for LC-MS Analysis of Trisulfides under Non-Reducing Conditions

This protocol is a generalized example based on methodologies for analyzing trisulfides in monoclonal antibodies.[12][13]

  • Denaturation and Alkylation:

    • To a solution of the protein sample, add a denaturant (e.g., urea).

    • Add an alkylating agent (e.g., N-ethylmaleimide) and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to block free cysteine residues.[13]

  • Enzymatic Digestion:

    • Perform buffer exchange or dilution to adjust the sample conditions for enzymatic digestion.

    • Add a protease that is active at a low pH (e.g., pepsin at pH 2.0 or Lys-C at pH 5.4).[12][13]

    • Incubate at a controlled temperature (e.g., 37°C) overnight to ensure complete digestion.[13]

  • Quenching the Digestion:

    • Stop the digestion by adding an acid, such as formic acid, to a final concentration that lowers the pH significantly (e.g., pH < 3.0).[21][22]

  • LC-MS Analysis:

    • Analyze the resulting peptide mixture using a suitable reversed-phase LC-MS method.

Visual Guides

Trisulfide_Degradation_Factors cluster_factors Degradation Factors Trisulfide Trisulfide (-S-S-S-) Disulfide Disulfide (-S-S-) Trisulfide->Disulfide converts to DegradationProducts Other Degradation Products Trisulfide->DegradationProducts forms Temp Elevated Temperature Temp->Trisulfide degrades pH Alkaline pH pH->Trisulfide degrades Amines Amines Amines->Trisulfide degrades ReducingAgents Reducing Agents ReducingAgents->Trisulfide degrades

Caption: Factors leading to trisulfide degradation.

Trisulfide_Sample_Prep_Workflow Start Start: Trisulfide-containing Sample Step1 1. Maintain Low Temperature (e.g., on ice, 4°C) Start->Step1 Step2 2. Control pH (Slightly acidic, e.g., pH 5.0-6.5) Step1->Step2 Step3 3. Optional: Alkylation (e.g., NEM, IAA) to block free thiols Step2->Step3 Step4 4. Non-reducing Digestion (e.g., Pepsin, low pH Lys-C) Step3->Step4 Step5 5. Quench with Acid (e.g., Formic Acid) Step4->Step5 End Analysis (e.g., LC-MS) Step5->End

Caption: Recommended sample preparation workflow.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Dialkyl Trisulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialkyl trisulfides, a class of organosulfur compounds found predominantly in Allium species such as garlic and onions, have garnered significant attention for their potential therapeutic properties. Among these, diallyl trisulfide (DATS), dimethyl trisulfide (DMTS), and dipropyl trisulfide (DPTS) are of particular interest. While often touted for their antioxidant effects, a closer examination of the scientific literature reveals a nuanced mechanism of action that is more complex than direct free radical scavenging. This guide provides a comparative analysis of the antioxidant activity of these three dialkyl trisulfides, summarizing available quantitative data, detailing experimental protocols, and elucidating the primary signaling pathway involved in their cellular antioxidant effects.

Direct vs. Indirect Antioxidant Activity

A critical distinction in understanding the antioxidant potential of dialkyl trisulfides is the difference between direct and indirect antioxidant activity. Direct antioxidants neutralize free radicals through direct interaction, a property often measured by in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. Indirect antioxidants, on the other hand, upregulate the body's endogenous antioxidant defense systems, primarily through the activation of specific signaling pathways.

Current research indicates that the primary antioxidant mechanism of dialkyl trisulfides, particularly diallyl trisulfide, is indirect, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] In fact, studies have shown that several organosulfur compounds, including diallyl trisulfide, exhibit negligible direct radical scavenging activity in common in vitro assays.[3]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the direct antioxidant activity of diallyl, dimethyl, and dipropyl trisulfides from in vitro assays. It is important to note the general lack of potent direct radical scavenging activity, reinforcing the hypothesis that their primary antioxidant effects are manifested through cellular mechanisms.

CompoundAssayIC50 Value / ActivityReference(s)
Diallyl Trisulfide DPPHNegligible activity reported.[3]
ABTSNegligible activity reported.[3]
Dimethyl Trisulfide DPPHData not readily available in peer-reviewed literature.-
ABTSData not readily available in peer-reviewed literature.-
Dipropyl Trisulfide DPPHData not readily available for the pure compound. One study on an essential oil containing dipropyl trisulfide showed significantly lower potency compared to ascorbic acid.[4] Inferred to have low direct activity.[4]
ABTSData not readily available in peer-reviewed literature.-

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates higher antioxidant activity. The lack of consistent, directly comparable IC50 values in the literature for these compounds highlights the focus on their cellular effects rather than direct scavenging properties.

Mechanism of Action: The Nrf2 Signaling Pathway

The primary mechanism by which dialkyl trisulfides exert their antioxidant effects is through the activation of the Nrf2 signaling pathway.[1][2][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. However, upon exposure to inducers like diallyl trisulfide, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of numerous protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[6] This upregulation of the cell's own antioxidant machinery provides a robust and lasting defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DATS Diallyl Trisulfide Keap1_Nrf2 Keap1-Nrf2 Complex DATS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Basal degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Initiates

Nrf2 signaling pathway activation by Diallyl Trisulfide.

Experimental Protocols

The following are generalized protocols for the in vitro antioxidant assays mentioned in this guide. It is crucial to consult the specific methodology of any cited study for precise experimental conditions.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695).

    • Prepare a series of dilutions of the test compound (e.g., dialkyl trisulfide) in the same solvent.

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • Add a specific volume of the DPPH solution to each well of a 96-well plate.

    • Add an equal volume of the test compound dilutions, positive control, or solvent (for the blank) to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH Solution and Sample DPPH_sol->Mix Sample_dil Prepare Sample Dilutions Sample_dil->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Experimental workflow for the DPPH assay.
ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a large volume of the diluted ABTS•+ solution to a test tube or cuvette.

    • Add a small volume of the test compound dilution or standard.

    • After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

The available scientific evidence strongly suggests that the antioxidant activity of dialkyl trisulfides, particularly diallyl trisulfide, is primarily indirect and mediated through the activation of the Nrf2 signaling pathway. Direct free radical scavenging activity, as measured by common in vitro assays like DPPH and ABTS, appears to be negligible for these compounds. This highlights the importance of utilizing cell-based assays to evaluate the true antioxidant potential of such compounds. For researchers and drug development professionals, this understanding is critical for the design of relevant screening assays and the interpretation of structure-activity relationships. While data on the comparative antioxidant activity of dimethyl and dipropyl trisulfides are limited, the well-established mechanism of diallyl trisulfide provides a strong foundation for future investigations into the therapeutic potential of this class of organosulfur compounds. Further research is warranted to elucidate the specific activities and potencies of a broader range of dialkyl trisulfides in cellular antioxidant response pathways.

References

Comparative Efficacy of Methyl Propyl Trisulfide and Diallyl Trisulfide as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial properties, mechanisms of action, and experimental evaluation of two key organosulfur compounds.

The increasing challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Organosulfur compounds, naturally occurring in plants of the Allium genus, such as garlic and onions, have garnered significant interest for their broad-spectrum antimicrobial activities. This guide provides a detailed comparison of the antimicrobial efficacy of two such compounds: methyl propyl trisulfide and diallyl trisulfide.

Data Presentation: Quantitative Antimicrobial Efficacy

A critical aspect of evaluating antimicrobial agents is the determination of their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While extensive data is available for diallyl trisulfide, quantitative data for this compound is notably limited in publicly accessible scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Trisulfide (DATS) against various microorganisms.

MicroorganismTypeMIC (µg/mL)Reference
Campylobacter jejuniGram-negative bacterium≤ 32 - 64[1]
Staphylococcus aureusGram-positive bacterium2[2]
Helicobacter pyloriGram-negative bacterium25[2]
Aspergillus spp.Fungus2 - 8[2]
Candida spp.Fungus1 - 8[2]
Trichophyton hirsutaFungus56.1 (IC50)[3]
Laetiporus sulphureusFungus31.6 (IC50)[3]

Mechanisms of Antimicrobial Action

The antimicrobial activity of these trisulfides is attributed to their sulfur-rich structures, which can interact with and disrupt essential cellular components of microorganisms.

Diallyl Trisulfide (DATS):

The antimicrobial mechanism of DATS is multifaceted and involves:

  • Disruption of Bacterial Cell Membranes: Scanning electron microscopy has shown that DATS can cause disruption and shrinkage of the bacterial cell membrane, leading to cell death[1].

  • Inhibition of Quorum Sensing: DATS has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence factor production. By inhibiting QS signaling molecules and transcriptional regulators, DATS can attenuate the pathogenicity of bacteria like Pseudomonas aeruginosa[1].

  • Interaction with Thiol-Containing Enzymes: The reactive sulfur atoms in DATS can form disulfide bonds with free sulfhydryl groups of essential microbial enzymes, leading to their inactivation.

This compound:

The proposed antimicrobial mechanism for this compound also centers on the disruption of bacterial cell membranes , leading to cell death[4]. It is suggested that the compound can penetrate lipid bilayers[4]. However, detailed studies on its interaction with specific cellular pathways and signaling molecules are lacking.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of organosulfur compounds.

Broth Microdilution Method for MIC Determination

This method is a standard and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol is adapted for hydrophobic compounds like trisulfides.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum

  • Test compounds (this compound, diallyl trisulfide)

  • Solvent for dissolving test compounds (e.g., Dimethyl Sulfoxide - DMSO)

  • Positive control (standard antibiotic)

  • Negative control (medium only)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the trisulfide compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using the appropriate growth medium to achieve a range of concentrations. The final volume in each well should be 100 µL. Ensure the final concentration of the solvent is minimal and does not affect microbial growth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and a standard antibiotic at known effective concentrations (positive control).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Agar (B569324) Dilution Method for MIC Determination

This method is particularly useful for testing water-insoluble compounds like essential oils and their components.

Materials:

  • Petri dishes

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Test compounds

  • Solvent (e.g., DMSO)

  • Dispersant (e.g., Tween 20)

  • Bacterial or fungal inoculum

Procedure:

  • Preparation of Agar Plates with Test Compound: Melt the agar medium and allow it to cool to approximately 45-50°C.

  • Addition of Test Compound: Add various concentrations of the test compound (dissolved in a minimal amount of solvent and potentially a dispersant like Tween 20 to ensure even distribution) to separate aliquots of the molten agar.

  • Pouring Plates: Pour the agar-compound mixtures into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Spot-inoculate a small, standardized volume of the inoculum onto the surface of the agar plates.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism at the inoculation spot.

Visualizations

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Trisulfide dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Wells dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed Antimicrobial Mechanism of Diallyl Trisulfide

DATS_Mechanism cluster_cellular Bacterial Cell DATS Diallyl Trisulfide (DATS) Membrane Cell Membrane DATS->Membrane QS Quorum Sensing System DATS->QS Enzymes Essential Enzymes (Thiol-containing) DATS->Enzymes Disruption Membrane Disruption & Permeabilization Membrane->Disruption QS_Inhibition Inhibition of Virulence Factor Production QS->QS_Inhibition Enzyme_Inactivation Enzyme Inactivation Enzymes->Enzyme_Inactivation Cell_Death Bacterial Cell Death Disruption->Cell_Death QS_Inhibition->Cell_Death Enzyme_Inactivation->Cell_Death

Caption: Proposed mechanisms of antimicrobial action for diallyl trisulfide.

References

Navigating the Analytical Maze: A Comparative Guide to Validated GC-MS Methods for Trisulfide Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trisulfides in complex matrices presents a significant analytical challenge. These volatile sulfur compounds play crucial roles in various fields, from the aroma profile of foods to their potential as therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for this purpose. This guide provides an objective comparison of validated GC-MS methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable approach for your research needs.

The validation of any analytical method is paramount to ensure the reliability and accuracy of the data generated. For GC-MS analysis of trisulfides, this involves a rigorous evaluation of several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The choice of sample preparation technique is also a critical factor influencing the overall performance of the method. This guide will delve into different approaches, from direct injection to more sophisticated extraction techniques, and present their validated performance metrics.

Comparative Analysis of Validated GC-MS Methods

To facilitate a clear comparison, the following table summarizes the quantitative performance data from various validated GC-MS methods for the analysis of trisulfides in different complex matrices. The selection of the optimal method will depend on the specific trisulfide of interest, the nature of the sample matrix, and the required sensitivity of the analysis.

MethodAnalyte(s)MatrixSample PreparationLinearity (R²)LODLOQAccuracy (% Recovery)Precision (%RSD)Reference
SBSE-GC-MS Dimethyl trisulfide (DMTS)Wine DistillatesStir Bar Sorptive Extraction (SBSE)> 0.9910.03-0.58 µg/L0.11-1.93 µg/LNot Reported7.2-27.5% (inter-day)[1]
GC-FID Diallyl disulfide (DADS), Diallyl trisulfide (DATS)GarlicSolvent Extraction0.9999DADS: 0.31 µg/mL, DATS: 0.20 µg/mLDADS: 1.02 µg/mL, DATS: 0.66 µg/mL98.05-101.76%< 2%[2][3]
HS-SPME-GC-FPD Dimethyl sulfide (B99878) (DMS), Dimethyl disulfide (DMDS), Dimethyl trisulfide (DMTS)FreshwaterHeadspace Solid-Phase Microextraction (HS-SPME)DMTS: 0.99945.0 ng/L17 ng/L91.17-99.25%2.56-5.47%N/A
SBSE-GC-MS Dimethyl trisulfide (DMTS)Rabbit Whole BloodStir Bar Sorptive Extraction (SBSE)Not Reported0.06 µM0.5 µM (Lower limit of dynamic range)Within 15% of nominal concentration< 10%N/A

Experimental Protocols: A Closer Look at the Methodologies

The successful implementation of any analytical method hinges on a detailed and well-documented experimental protocol. Below are summaries of the methodologies for the key experiments cited in this guide.

Method 1: Stir Bar Sorptive Extraction (SBSE) GC-MS for Dimethyl Trisulfide in Wine Distillates[1]

This method utilizes the sorptive properties of a polydimethylsiloxane (B3030410) (PDMS)-coated stir bar to extract volatile sulfur compounds from the sample matrix.

  • Sample Preparation: A 10 mL sample of wine distillate is placed in a 20 mL vial. Sodium chloride (10% w/v) and EDTA (1% w/v) are added to enhance extraction efficiency. A PDMS-coated stir bar is added, and the sample is stirred for 47 minutes at 35°C.

  • GC-MS Parameters:

    • Thermal Desorption: The stir bar is thermally desorbed in a thermal desorption unit.

    • GC Column: A suitable capillary column for volatile sulfur compounds is used (e.g., DB-Sulphur).

    • Oven Temperature Program: An optimized temperature program is employed to separate the target analytes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Method 2: Solvent Extraction GC-FID for Diallyl Disulfide and Diallyl Trisulfide in Garlic[2][3]

A classic solvent extraction method is employed to isolate the target trisulfides from the complex garlic matrix.

  • Sample Preparation: A known weight of garlic sample is homogenized and extracted with a suitable organic solvent (e.g., dichloromethane). The extract is then filtered and concentrated before injection into the GC.

  • GC-FID Parameters:

    • GC Column: A non-polar capillary column such as an HP-1 is used.

    • Oven Temperature Program: The initial column temperature is set to 140°C and ramped to 180°C at a rate of 1°C/min.

    • Injector and Detector Temperature: Both are set to 200°C.

    • Carrier Gas: Nitrogen or helium is used as the carrier gas.

    • Detector: A Flame Ionization Detector (FID) is used for quantification.

Visualizing the Validation Workflow

A systematic approach is crucial for the successful validation of a GC-MS method. The following diagram illustrates a general workflow for this process.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting SamplePrep Sample Preparation Optimization GC_Params GC Parameter Optimization SamplePrep->GC_Params MS_Params MS Parameter Optimization GC_Params->MS_Params Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Stability Stability Precision->Stability Data_Analysis Statistical Analysis of Validation Data Stability->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: General workflow for the validation of a GC-MS method.

Conclusion

The selection of an appropriate and thoroughly validated GC-MS method is critical for the reliable quantification of trisulfides in complex matrices. This guide has provided a comparative overview of different methodologies, highlighting their performance characteristics and offering detailed experimental insights. For routine analysis of volatile sulfur compounds, methods employing headspace or SBSE for sample preparation offer significant advantages in terms of automation and reduced solvent consumption. While GC-MS is a powerful tool, alternative detectors like the Sulfur Chemiluminescence Detector (SCD) can offer superior selectivity for sulfur-containing compounds, which may be beneficial in particularly complex matrices[4]. Ultimately, the choice of method should be guided by the specific analytical requirements of the study, ensuring that the chosen approach is fit for purpose and yields data of the highest quality and integrity.

References

The Sulfur Sentinel: A Comparative Guide to the Structure-Activity Relationship of Organosulfur Compounds in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant potential of organosulfur compounds is critical for harnessing their therapeutic benefits. This guide provides a comparative analysis of the structure-activity relationships of these compounds, supported by quantitative data from key antioxidant assays. Detailed experimental protocols and visual representations of underlying mechanisms are included to facilitate reproducible research and drug discovery.

Organosulfur compounds, a diverse class of molecules found in nature, particularly in Allium vegetables like garlic and onions, and Brassica vegetables like broccoli, have garnered significant scientific interest for their potent antioxidant properties. Their ability to mitigate oxidative stress is attributed to various mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems. The antioxidant efficacy of these compounds is intrinsically linked to their chemical structure, including the oxidation state of the sulfur atom, the number of sulfur atoms in a chain, and the nature of the organic moieties attached.

Comparative Antioxidant Activity of Organosulfur Compounds

The antioxidant capacity of organosulfur compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidants. The most frequently employed assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) is a common metric for the first two assays, representing the concentration of the antioxidant required to scavenge 50% of the radicals. For FRAP and ORAC, results are often expressed as Trolox equivalents (TE), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Table 1: DPPH Radical Scavenging Activity (IC50) of Selected Organosulfur Compounds

CompoundChemical ClassIC50 (µg/mL)Source
AllicinThiosulfinate~370[1]
Diallyl Disulfide (DADS)DisulfideNot consistently reported for pure compound
Diallyl Trisulfide (DATS)TrisulfideNot consistently reported for pure compound
S-Allyl Cysteine (SAC)Thioether58.43 (Py-SAC derivative)[2]
Glutathione (B108866) (reduced)ThiolData not available for pure compound in this format
Sulforaphane (B1684495)IsothiocyanateData not available for pure compound in this format

Table 2: ABTS Radical Scavenging Activity of Selected Organosulfur Compounds

CompoundChemical ClassActivity (TEAC)Source
AllicinThiosulfinateData not consistently reported for pure compound
Diallyl Disulfide (DADS)DisulfideData not consistently reported for pure compound
Diallyl Trisulfide (DATS)TrisulfideData not consistently reported for pure compound
S-Allyl Cysteine (SAC)ThioetherData not available
Glutathione (reduced)ThiolData not available for pure compound in this format
SulforaphaneIsothiocyanateData not available

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Organosulfur Compounds

CompoundChemical ClassActivity (µmol TE/g or equivalent)Source
AllicinThiosulfinateData not consistently reported for pure compound
Diallyl Disulfide (DADS)DisulfideData not consistently reported for pure compound
Diallyl Trisulfide (DATS)TrisulfideData not consistently reported for pure compound
S-Allyl Cysteine (SAC)ThioetherData not available
Glutathione (reduced)ThiolData not available for pure compound in this format
SulforaphaneIsothiocyanateData not available

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Selected Organosulfur Compounds

CompoundChemical ClassActivity (µmol TE/g or equivalent)Source
AllicinThiosulfinateData not available
Diallyl Disulfide (DADS)DisulfideData not available
Diallyl Trisulfide (DATS)TrisulfideData not available
S-Allyl Cysteine (SAC)ThioetherData not available
Glutathione (reduced)ThiolData not available for pure compound in this format
SulforaphaneIsothiocyanateData not available

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of organosulfur compounds is dictated by several structural features:

  • Thiols (R-SH): The presence of a sulfhydryl group is a key determinant of antioxidant activity. Thiols like glutathione can directly donate a hydrogen atom to neutralize free radicals.[3] The reactivity of the thiol group is influenced by its pKa value, with the deprotonated thiolate form being a more potent nucleophile.[4]

  • Disulfides (R-S-S-R) and Polysulfides (R-Sn-R): The number of sulfur atoms in the polysulfide chain of diallyl sulfides influences their antioxidant activity. Generally, diallyl trisulfide (DATS) exhibits stronger antioxidant effects than diallyl disulfide (DADS), which in turn is more potent than diallyl sulfide (B99878) (DAS). This is attributed to the lower S-S bond dissociation energy in polysulfides, facilitating the formation of radical-scavenging sulfenyl radicals.

  • Sulfoxides (R-S(=O)-R): Compounds like alliin (B105686) (S-allyl cysteine sulfoxide) possess antioxidant activity, though generally less potent than their corresponding sulfides. The sulfoxide (B87167) group can participate in redox reactions.

  • Thiosulfinates (R-S(=O)-S-R): Allicin, a prominent thiosulfinate from garlic, exhibits significant antioxidant activity.[1] Its reactivity is attributed to the unstable thiosulfinate group, which can readily react with thiols and scavenge radicals.

  • Isothiocyanates (R-N=C=S): Sulforaphane from broccoli is a potent indirect antioxidant. Its isothiocyanate group is highly electrophilic and reacts with cysteine residues on the Keap1 protein, leading to the activation of the Nrf2 transcription factor.[3] This induces the expression of a battery of antioxidant and detoxification enzymes.

Key Signaling Pathway: The Nrf2-Keap1 System

A primary mechanism by which many organosulfur compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic organosulfur compounds, such as sulforaphane and diallyl sulfides, can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's endogenous antioxidant defenses.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Dimer Keap1->Nrf2 Binds & Sequesters Keap1->Cul3 Recruits Keap1_mod Modified Keap1 Cul3->Nrf2 Ubiquitination Ub Ubiquitin OSC Organosulfur Compound (e.g., Sulforaphane) OSC->Keap1 Reacts with Cysteine Residues Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Induces Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation

Nrf2-Keap1 signaling pathway activation by organosulfur compounds.

Experimental Workflow for Antioxidant Capacity Assessment

The evaluation of the antioxidant potential of organosulfur compounds typically follows a systematic workflow, beginning with sample preparation and progressing through various antioxidant assays to data analysis and interpretation.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction/Purification of Organosulfur Compound) Stock_Solution Preparation of Stock Solution Sample_Prep->Stock_Solution DPPH DPPH Assay Stock_Solution->DPPH ABTS ABTS Assay Stock_Solution->ABTS FRAP FRAP Assay Stock_Solution->FRAP ORAC ORAC Assay Stock_Solution->ORAC Data_Acquisition Spectrophotometric/ Fluorometric Reading DPPH->Data_Acquisition ABTS->Data_Acquisition FRAP->Data_Acquisition ORAC->Data_Acquisition Calculation Calculation of IC50 / TEAC values Data_Acquisition->Calculation SAR_Analysis Structure-Activity Relationship Analysis Calculation->SAR_Analysis

References

Stability of Organic Trisulfides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of organic trisulfides is paramount for their effective application. This guide provides a comparative study of the stability of different organic trisulfides, supported by experimental data, detailed methodologies, and clear visualizations to facilitate informed decisions in research and development.

Organic trisulfides (RS-S-SR) are gaining increasing attention in drug development and various chemical applications due to their unique chemical properties and biological activities. However, their inherent instability can pose significant challenges. This guide offers an objective comparison of the stability of various classes of organic trisulfides under different conditions, providing a crucial resource for predicting their behavior in diverse experimental and physiological environments.

Comparative Stability Data

The stability of an organic trisulfide is influenced by several factors, including its molecular structure (e.g., dialkyl, diallyl, diaryl), the surrounding pH, temperature, and the presence of other reactive species such as thiols and amines. The following table summarizes quantitative data on the stability of representative organic trisulfides under various conditions.

Trisulfide ClassCompoundConditionStability Metric (Half-life, t½)Degradation ProductsReference
Biologically Relevant Cysteine TrisulfidepH 7.016.9 daysCystine, Elemental Sulfur[1]
pH 9.011.4 daysCystine, Elemental Sulfur[1]
+ Butylamine2.3 hoursCystine, Elemental Sulfur[1]
+ Triethylamine2.9 hoursCystine, Elemental Sulfur[1]
Glutathione TrisulfidepH 5.86.3 daysGlutathione Disulfide, Elemental Sulfur[1]
pH 7.40.90 daysGlutathione Disulfide, Elemental Sulfur[1]
pH 9.00.79 daysGlutathione Disulfide, Elemental Sulfur[1]
N-Acetylcysteine (NAC) TrisulfidepH 5.8, 7.4, 9.0Stable (>8 days)-
+ Butylamine (37 °C, pH 7.4)0.77 hours (46.2 min)NAC Disulfide, Elemental Sulfur
Dialkyl Dimethyl Trisulfide (DMTS)4 °C and 22 °C in 15% aq. Polysorbate 80Stable (>1 year)-
37 °C in 15% aq. Polysorbate 8070% loss over 6 monthsDimethyl Disulfide, Dimethyl Tetrasulfide
Diallyl Diallyl Trisulfide (DATS)pH 2.6 - 7.0Relatively StableDiallyl Disulfide, Diallyl Tetrasulfide[2][3]
High Temperature (GC analysis)Decomposes3-ethenyl-3,6-dihydro-1,2-dithiin, 3-ethenyl-3,4-dihydro-1,2-dithiin[2][3]
Diaryl Diphenyl TrisulfideNot availableNot availableNot available

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of a typical trisulfide stability study, the following diagram was generated using the DOT language.

Trisulfide_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Stability Monitoring & Analysis cluster_data_proc Data Processing & Interpretation cluster_conclusion Conclusion Trisulfide_Synthesis Trisulfide Synthesis & Purification Incubation_Setup Incubation Setup (Temperature, pH, Additives) Trisulfide_Synthesis->Incubation_Setup Buffer_Prep Buffer/Solvent Preparation Buffer_Prep->Incubation_Setup Time_Point_Sampling Time-Point Sampling Incubation_Setup->Time_Point_Sampling Incubate & Sample at t=0, t1, t2... Analytical_Method Analytical Measurement (HPLC, GC-MS, NMR) Time_Point_Sampling->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Product_Identification Degradation Product Identification Data_Acquisition->Product_Identification MS or NMR data Degradation_Kinetics Degradation Kinetics Calculation (Half-life, Rate Constant) Peak_Integration->Degradation_Kinetics Stability_Comparison Comparative Stability Assessment Degradation_Kinetics->Stability_Comparison Product_Identification->Stability_Comparison

References

Assessing the Synergistic Antimicrobial Effects of Trisulfide Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing challenge of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing drugs. Organosulfur compounds, particularly polysulfides derived from sources like garlic (Allium sativum), have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides a comparative assessment of the synergistic antimicrobial effects of trisulfide mixtures, focusing on diallyl trisulfide (DATS) and diallyl disulfide (DADS), with other antimicrobial agents. The data presented is compiled from published experimental studies to aid in research and drug development efforts.

Quantitative Assessment of Synergistic Antifungal Effects

Recent studies have focused on quantifying the synergistic interactions between diallyl polysulfides and conventional antifungal drugs against pathogenic yeasts like Candida albicans. The primary method for this assessment is the checkerboard microdilution assay, which allows for the calculation of the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of a synergistic interaction.

The following tables summarize the quantitative data from a study by Barbosa et al. (2022), which investigated the synergistic antifungal activity of DADS and DATS in combination with Amphotericin B and Fluconazole against clinical isolates of Candida albicans.

Table 1: Synergistic Effect of Diallyl Disulfide (DADS) with Antifungal Agents against Candida albicans

C. albicans IsolateDADS MIC Alone (µg/mL)Antifungal AgentAntifungal MIC Alone (µg/mL)DADS MIC in Combination (µg/mL)Antifungal MIC in Combination (µg/mL)FIC Index (FICI)Interaction
LABMIC 0104125Amphotericin B1.031.250.1250.375Synergy
LABMIC 0105250Amphotericin B1.062.50.1250.375Synergy
ATCC 90028125Amphotericin B1.031.250.1250.375Synergy
LABMIC 0104125Fluconazole1.031.250.250.500Synergy
LABMIC 0105250Fluconazole1.062.50.250.500Synergy
ATCC 90028125Fluconazole1.015.620.1250.250Synergy

Data sourced from Barbosa et al. (2022).

Table 2: Synergistic Effect of Diallyl Trisulfide (DATS) with Antifungal Agents against Candida albicans

C. albicans IsolateDATS MIC Alone (µg/mL)Antifungal AgentAntifungal MIC Alone (µg/mL)DATS MIC in Combination (µg/mL)Antifungal MIC in Combination (µg/mL)FIC Index (FICI)Interaction
LABMIC 0104125Amphotericin B1.031.250.1250.375Synergy
LABMIC 0105250Amphotericin B1.031.250.1250.250Synergy
ATCC 90028125Amphotericin B1.015.620.1250.250Synergy
LABMIC 0104125Fluconazole1.015.620.1250.250Synergy
LABMIC 0105250Fluconazole1.031.250.1250.250Synergy
ATCC 90028125Fluconazole1.015.620.1250.250Synergy

Data sourced from Barbosa et al. (2022).

These results demonstrate a significant synergistic interaction between both DADS and DATS with the antifungal drugs Amphotericin B and Fluconazole, leading to a notable reduction in the minimum inhibitory concentration for both the organosulfur compounds and the conventional antifungals.[1]

Synergistic Antibacterial Effects: A Qualitative Overview

While quantitative FIC indices for trisulfide combinations against bacterial pathogens are less prevalent in the reviewed literature, several studies indicate a potential for synergistic or enhanced antibacterial activity. Organosulfur compounds from garlic have been shown to not interfere with the activity of antibiotics like gentamicin (B1671437) and may even enhance their effects.[2] The primary antibacterial mechanism of diallyl sulfides involves compromising the integrity of the bacterial cell membrane.[3] This disruption could potentially facilitate the entry of conventional antibiotics into the bacterial cell, thereby increasing their efficacy.

A key area of interest is the inhibition of bacterial communication systems, known as quorum sensing (QS), by diallyl sulfides.[4][5] By disrupting QS, these compounds can attenuate the expression of virulence factors, making bacteria more susceptible to host immune responses and conventional antibiotics.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol is a standardized method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[6]

1. Materials:

  • 96-well microtiter plates

  • Test compounds (e.g., Diallyl Trisulfide) and conventional antimicrobial (e.g., Fluconazole)

  • Bacterial or fungal isolates

  • Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • Spectrophotometer or microplate reader

2. Preparation of Antimicrobial Solutions:

  • Prepare stock solutions of each test compound and the conventional antimicrobial in a suitable solvent (e.g., DMSO).

  • Create a series of twofold serial dilutions for each antimicrobial agent in the growth medium. The concentration range should typically span from 4x to 1/16th of the predetermined Minimum Inhibitory Concentration (MIC) of each agent.

3. Plate Setup:

  • In a 96-well plate, dispense 50 µL of the growth medium into each well.

  • Add 50 µL of the serially diluted first compound (e.g., DATS) along the x-axis (e.g., columns 1-10).

  • Add 50 µL of the serially diluted second compound (e.g., Fluconazole) along the y-axis (e.g., rows A-G). This creates a matrix of varying concentration combinations.

  • Include control wells: wells with each agent alone, and a growth control well with no antimicrobial agents.

4. Inoculation and Incubation:

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Dilute the inoculum in the growth medium to the desired final concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Add 100 µL of the final inoculum to each well of the microtiter plate.

  • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

5. Data Analysis:

  • After incubation, determine the MIC of each individual agent and the MIC of the agents in combination by visual inspection of turbidity or by measuring absorbance.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Agent A + FIC of Agent B

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Synergy Assessment

The following diagram illustrates the typical workflow for assessing the synergistic antimicrobial effects of test compounds.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Stock Solutions (Compound A & B) B Determine MIC of Individual Compounds A->B C Prepare Serial Dilutions B->C D Dispense Compounds into 96-Well Plate C->D E Inoculate with Microorganism D->E F Incubate Plate E->F G Read MICs of Combinations F->G H Calculate FIC Index (FICI) G->H I Interpret Interaction (Synergy, Additive, etc.) H->I

Caption: Workflow for synergistic antimicrobial testing.

Mechanism of Action: Inhibition of Quorum Sensing

Diallyl sulfides have been shown to interfere with the quorum-sensing (QS) systems of bacteria like Pseudomonas aeruginosa. This complex signaling network regulates the expression of virulence factors. The diagram below depicts a simplified overview of the P. aeruginosa QS system and the points of inhibition by diallyl sulfides.

G cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI (Synthase) AHL1 3-oxo-C12-HSL (Signal) LasI->AHL1 synthesizes LasR LasR (Receptor) RhlR RhlR (Receptor) LasR->RhlR activates PqsR PqsR (Receptor) LasR->PqsR activates AHL1->LasR binds RhlI RhlI (Synthase) AHL2 C4-HSL (Signal) RhlI->AHL2 synthesizes Virulence Virulence Factor Expression (Biofilm, Toxins, etc.) RhlR->Virulence AHL2->RhlR binds PqsABCD PqsA-D (Synthase) PQS_signal PQS (Signal) PqsABCD->PQS_signal synthesizes PqsR->RhlR activates PqsR->Virulence PQS_signal->PqsR binds DATS Diallyl Trisulfide DATS->LasR inhibits DATS->RhlR inhibits DATS->PqsR inhibits

Caption: Inhibition of P. aeruginosa Quorum Sensing by DATS.

This guide provides a foundational overview for researchers investigating the synergistic potential of trisulfide mixtures. The presented quantitative data on antifungal synergy, coupled with the outlined experimental protocols and mechanistic insights, can inform the design of future studies aimed at developing novel combination therapies to combat antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal of Methyl Propyl Trisulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of methyl propyl trisulfide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the chemical's hazardous properties.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a well-ventilated area.[1] Before handling, it is imperative to be familiar with the associated hazards. It is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment:

  • Gloves: Chemical-impermeable gloves are required.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1]

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

  • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from safety data sheets.

PropertyValueReference
Molecular Formula C4H10S3[2]
Molecular Weight 154.32 g/mol [2]
CAS Number 17619-36-2[1][2]
Density 1.107 g/mL at 25 °C
Flash Point 76.7 °C (170.1 °F)
Hazard Statements H227, H302, H315, H317, H319, H335, H370, H401, H410

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1] Improper disposal, such as pouring it down the drain, is strictly prohibited as it is harmful to aquatic life and can lead to environmental contamination.[1]

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification and Segregation:

    • All waste containing this compound must be treated as hazardous waste.[3]

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously.[4]

    • Segregate liquid and solid waste containing this chemical into separate, designated containers.[4]

  • Container Selection and Labeling:

    • Use only chemically compatible and leak-proof containers for waste storage.[4][5] The container must be in good condition, free from damage or leaks.[5]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant, environmentally hazardous).[4][6]

    • Keep the container securely closed when not in use.[7]

  • Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[5][7]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[4]

    • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[7]

    • Provide the waste manifest or any other required documentation to the disposal company, detailing the contents of the waste.[8]

Spill Response:

In the event of a spill, evacuate the area and prevent access.[1] Remove all sources of ignition.[1] Use appropriate PPE and absorb the spill with an inert material such as sand or vermiculite.[9] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][3] Do not allow the spill to enter drains or waterways.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Methyl Propyl Trisulfide Waste Generated collect_waste Collect waste in a compatible, labeled container start->collect_waste is_contaminated Is the container empty and thrice-rinsed? dispose_trash Dispose of container in regular trash is_contaminated->dispose_trash Yes store_waste Store in designated satellite accumulation area is_contaminated->store_waste No collect_waste->is_contaminated contact_ehs Contact EHS or licensed waste disposal company store_waste->contact_ehs end End: Waste is properly disposed of contact_ehs->end

References

Safeguarding Your Research: Essential Safety Protocols for Handling Methyl Propyl Trisulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Methyl propyl trisulfide, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Glasses or GogglesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Tightly fitting safety goggles with side-shields are recommended.[1]
Skin Chemical Impermeable GlovesGloves must be inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Wash and dry hands after handling.
Protective ClothingWear suitable protective clothing.[1][2][3] In some situations, fire/flame resistant and impervious clothing may be necessary.[1]
Respiratory RespiratorWork in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A recommended filter type is ABEK.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks. The following step-by-step guide outlines the safe handling of this compound from preparation to post-handling cleanup.

1. Preparation and Area Setup:

  • Ensure the work area is well-ventilated, preferably within a fume hood.[4]
  • Confirm that a safety shower and eye wash station are readily accessible.
  • Remove all sources of ignition, as this compound is a combustible liquid. Use non-sparking tools.[1]
  • Assemble all necessary materials and equipment before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

3. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[3][5]
  • Do not breathe mist or vapors.
  • Prevent the formation of aerosols.[1]
  • Do not eat, drink, or smoke when using this product.[5]

4. Post-Handling and Cleanup:

  • Wash hands and face thoroughly after handling.[5]
  • Take off immediately all contaminated clothing and wash it before reuse.
  • Clean the work area and any equipment used.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste in suitable and closed containers clearly labeled for chemical waste.[1]

2. Disposal of Chemical Waste:

  • Dispose of the contents and container to an approved waste disposal plant.
  • Do not discharge the chemical into sewer systems or the environment.[1]
  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

3. Disposal of Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation ppe 2. Don PPE prep->ppe sub_prep Well-ventilated area No ignition sources Safety equipment check prep->sub_prep handling 3. Chemical Handling ppe->handling sub_ppe Gloves Safety Goggles Protective Clothing Respirator (if needed) ppe->sub_ppe post_handling 4. Post-Handling & Cleanup handling->post_handling sub_handling Avoid contact Avoid inhalation Use non-sparking tools handling->sub_handling disposal 5. Waste Disposal post_handling->disposal sub_post_handling Wash hands Decontaminate clothing Clean work area post_handling->sub_post_handling sub_disposal Approved waste disposal plant Do not release to environment Proper container disposal disposal->sub_disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.